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  • Product: N-(piperidin-3-ylmethyl)propane-2-sulfonamide
  • CAS: 1178327-07-5

Core Science & Biosynthesis

Foundational

N-(Piperidin-3-ylmethyl)propane-2-sulfonamide: Structural Characterization, Physicochemical Properties, and Synthetic Applications

Executive Summary & Strategic Context In the pursuit of novel therapeutics, the strategic assembly of privileged scaffolds is paramount. N-(piperidin-3-ylmethyl)propane-2-sulfonamide represents a highly versatile, bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the pursuit of novel therapeutics, the strategic assembly of privileged scaffolds is paramount. N-(piperidin-3-ylmethyl)propane-2-sulfonamide represents a highly versatile, bifunctional building block frequently utilized in modern drug discovery. By coupling a basic piperidine ring with a metabolically stable sulfonamide moiety, this molecule offers an optimal balance of aqueous solubility, hydrogen-bonding capacity, and steric shielding.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, structural rationale, and validated synthetic workflows for this compound. This guide serves as a comprehensive, self-validating framework for integrating this molecule into active pharmaceutical ingredient (API) development pipelines.

Structural & Physicochemical Profiling

The core structure of N-(piperidin-3-ylmethyl)propane-2-sulfonamide consists of a saturated piperidine heterocycle substituted at the C3 position with a methylamine linker, which is subsequently capped with an isopropylsulfonyl group.

Quantitative Data Summary

To facilitate rapid comparison and integration into chemoinformatic databases, the foundational physicochemical parameters are summarized below:

Table 1: Physicochemical and Structural Parameters

ParameterValue
Chemical Name N-(piperidin-3-ylmethyl)propane-2-sulfonamide
CAS Registry Number 1178327-07-5
Molecular Formula C9H20N2O2S
Molecular Weight 220.33 g/mol
Monoisotopic Mass 220.1245 Da
SMILES String CC(C)S(=O)(=O)NCC1CCCNC1
Hydrogen Bond Donors 2 (Piperidine NH, Sulfonamide NH)
Hydrogen Bond Acceptors 3 (Sulfonamide O₂, Piperidine N)
Pharmacophore Rationale (Causality in Design)

Every functional group in this molecule serves a specific mechanistic purpose in drug design:

  • Piperidine Ring: Piperidine is a ubiquitous nitrogenous heterocycle in FDA-approved drugs. Its basic secondary amine (pKa ~9-10) is protonated at physiological pH, drastically enhancing aqueous solubility and enabling critical salt-bridge interactions with acidic residues (e.g., Aspartate, Glutamate) in target protein binding pockets .

  • Sulfonamide Linker: The sulfonamide group acts as a classic bioisostere for amides. Unlike planar amides, the tetrahedral geometry of the sulfur atom provides unique spatial vectors for hydrogen bonding. Furthermore, sulfonamides are highly resistant to in vivo enzymatic hydrolysis by amidases and proteases, thereby improving the metabolic stability and pharmacokinetic half-life of the parent molecule .

  • Isopropyl Moiety: The branched aliphatic chain provides localized lipophilicity and steric bulk, optimizing van der Waals interactions within hydrophobic sub-pockets of target proteins.

Pharmacophore Molecule N-(piperidin-3-ylmethyl) propane-2-sulfonamide MW: 220.33 g/mol Pip Piperidine Ring • Basic Amine (pKa ~9-10) • H-Bond Donor/Acceptor • Enhances Aqueous Solubility Molecule->Pip C3-Linked Sulf Sulfonamide Group • Tetrahedral Geometry • Bioisostere for Amides • High Metabolic Stability Molecule->Sulf N-Linked Iso Isopropyl Moiety • Steric Shielding • Lipophilic Interaction Molecule->Iso S-Linked

Caption: Pharmacophore mapping of N-(piperidin-3-ylmethyl)propane-2-sulfonamide detailing regional physicochemical contributions.

Synthesis & Experimental Methodology

To ensure a self-validating and robust synthetic system, the preparation of this compound relies on orthogonal protecting group chemistry. The primary amine of a Boc-protected piperidine precursor is selectively sulfonylated, followed by acidic deprotection to yield the final free base.

Step-by-Step Protocol
  • Preparation of the Reaction Mixture: Dissolve 1.0 equivalent of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during the sulfonylation step without competing as a nucleophile, thereby preventing the premature protonation of the primary amine and driving the reaction to completion.

  • Sulfonylation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add 1.1 equivalents of propane-2-sulfonyl chloride.

    • Causality: Cooling the reaction mitigates the exothermic nature of sulfonyl chloride activation and prevents the formation of bis-sulfonylated byproducts, ensuring high chemoselectivity.

  • Intermediate Isolation: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected sulfonamide intermediate.

  • Boc Deprotection: Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.

    • Causality: TFA provides the precise acidic threshold required to selectively cleave the tert-butyl carbamate (Boc) protecting group via an isobutylene elimination mechanism, leaving the robust sulfonamide linkage completely intact.

  • Purification: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the resulting TFA salt using a Strong Cation Exchange (SCX) cartridge or 1M NaOH extraction to yield the free base. Final purification is achieved via reverse-phase preparative HPLC.

Synthesis SM 1. tert-Butyl 3-(aminomethyl) piperidine-1-carboxylate Step1 Sulfonylation (Propane-2-sulfonyl chloride, DIPEA, DCM, 0°C to RT) SM->Step1 Int 2. Boc-Protected Sulfonamide Intermediate Step1->Int Step2 Boc Deprotection (TFA in DCM, RT, 2h) Int->Step2 Prod 3. N-(piperidin-3-ylmethyl) propane-2-sulfonamide (Free Base) Step2->Prod

Caption: Synthetic workflow for N-(piperidin-3-ylmethyl)propane-2-sulfonamide via orthogonal protection strategies.

Analytical Characterization (Self-Validating System)

To confirm the structural integrity and purity of the synthesized molecule, the following analytical suite must be employed to validate the experimental outcome:

  • LC-MS (ESI+): The mass spectrum must exhibit a dominant molecular ion peak at m/z 221.1 [M+H]⁺, corresponding directly to the exact monoisotopic mass of 220.12 Da .

  • ¹H NMR (400 MHz, DMSO-d₆): Validation requires the presence of a distinct septet (~3.2 ppm, 1H) and a doublet (~1.2 ppm, 6H) confirming the intact isopropyl group. Crucially, the disappearance of the intense singlet at ~1.4 ppm (9H) confirms the complete removal of the Boc protecting group. The piperidine ring protons will appear as complex multiplets between 1.0 and 3.0 ppm.

References

  • Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL: [Link]

  • Title: C9H20N2O2S - Explore - PubChemLite Source: PubChemLite (University of Luxembourg / LCSB) URL: [Link]

Exploratory

Elucidating the In Vitro Mechanism of Action for Aliphatic Sulfonamide-Piperidine Scaffolds

A Technical Profiling Guide Using N-(piperidin-3-ylmethyl)propane-2-sulfonamide Executive Summary & Pharmacophore Rationale In early-stage neuropharmacology, elucidating the precise mechanism of action (MoA) of novel che...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Profiling Guide Using N-(piperidin-3-ylmethyl)propane-2-sulfonamide

Executive Summary & Pharmacophore Rationale

In early-stage neuropharmacology, elucidating the precise mechanism of action (MoA) of novel chemotypes is critical for advancing hit compounds to lead optimization. N-(piperidin-3-ylmethyl)propane-2-sulfonamide represents a highly versatile, low-molecular-weight scaffold characterized by a basic secondary amine (piperidine) linked to an aliphatic secondary sulfonamide.

Structurally, this scaffold is a classic pharmacophore for monoamine G protein-coupled receptors (GPCRs), most notably the 5-Hydroxytryptamine 7 (5-HT7) receptor . In vitro structural modeling indicates that at physiological pH, the protonated nitrogen of the piperidine ring forms a critical salt bridge with the conserved Asp3.32 residue in transmembrane helix 3 (TM3)[1]. Concurrently, the propane-2-sulfonamide moiety extends into a secondary binding cavity formed by TM7 and TM3. Here, the sulfonamide oxygens act as hydrogen bond acceptors (HBAs), interacting specifically with non-conserved residues like Arg7.36, which drives selectivity for 5-HT7 over other serotonin receptor subtypes[1][2].

This whitepaper outlines the comprehensive in vitro profiling cascade required to validate the MoA of such scaffolds, utilizing N-(piperidin-3-ylmethyl)propane-2-sulfonamide as our model antagonist.

In Vitro Target Engagement: Radioligand Binding

Before assessing functional activity, target engagement must be confirmed. We utilize a competitive radioligand binding assay to determine the equilibrium dissociation constant ( Ki​ ) of the compound across a panel of 5-HT receptors.

Causality & Self-Validation
  • Why Radioligand Binding? It provides a direct, thermodynamically driven measurement of orthosteric pocket affinity, independent of signal transduction machinery.

  • Self-Validation: The assay includes a homologous competition curve using unlabeled 5-HT to determine the Kd​ of the radioligand ( [3H] -5-CT). The Cheng-Prusoff equation is then used to convert experimental IC50​ values to absolute Ki​ values, ensuring the data is independent of radioligand concentration.

Quantitative Data Summary

Table 1: Representative In Vitro Binding Profile for the Sulfonamide-Piperidine Scaffold

Receptor SubtypeRadioligand UsedMean IC50​ (nM)Calculated Ki​ (nM)Selectivity Ratio (vs 5-HT7)
5-HT7 [3H] -5-CT18.512.2 1x (Reference)
5-HT1A [3H] -8-OH-DPAT>10,000>8,500>690x
5-HT2A [3H] -Ketanserin4,2502,800230x
5-HT6 [3H] -LSD1,12085070x

Functional Mechanism of Action: Gs-Coupled cAMP Accumulation

Because 5-HT7 is a G α s-coupled receptor, orthosteric binding should functionally block agonist-induced Adenylyl Cyclase (AC) activation. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify intracellular cAMP levels[3].

Causality & Experimental Design
  • Why TR-FRET? TR-FRET is a homogeneous (no-wash) assay. By utilizing long-lived lanthanide fluorophores (e.g., Europium), we introduce a microsecond time delay before measurement. This eliminates short-lived background autofluorescence from the cell lysate or the compound itself, drastically improving the signal-to-noise ratio[4].

  • Self-Validation: The assay requires a Z'-factor calculation from positive (Forskolin-stimulated) and negative (vehicle) controls. A Z' > 0.6 validates the assay plate before compound data is accepted.

Step-by-Step TR-FRET Protocol
  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT7 receptor into a 384-well white microplate at 5,000 cells/well in 5 µL of stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX). Note: IBMX is critical as a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Compound Pre-incubation: Add 5 µL of N-(piperidin-3-ylmethyl)propane-2-sulfonamide (serially diluted 10 µM to 0.1 nM) and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Agonist Challenge: Add 5 µL of the reference agonist (5-HT at its EC80​ concentration, typically 30 nM) and incubate for 45 minutes at 37°C.

  • Lysis & Detection: Add 5 µL of Europium-labeled cAMP tracer and 5 µL of ULight-conjugated anti-cAMP monoclonal antibody, both prepared in lysis buffer[3].

  • Incubation & Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using excitation at 320 nm and dual emission monitoring at 615 nm (Europium) and 665 nm (ULight)[4].

  • Analysis: Calculate the 665/615 nm emission ratio. A decrease in the TR-FRET signal corresponds to an increase in intracellular cAMP (competitive assay format).

Evaluating Biased Signaling: β -Arrestin Recruitment

Modern GPCR pharmacology requires distinguishing between balanced antagonists and biased ligands. To confirm that N-(piperidin-3-ylmethyl)propane-2-sulfonamide fully arrests receptor signaling, we measure β -arrestin 2 recruitment using Bioluminescence Resonance Energy Transfer (BRET)[5].

Causality & Experimental Design
  • Why BRET? Unlike traditional imaging assays, BRET allows for real-time, spatio-temporal monitoring of protein-protein interactions in living cells without the need for external excitation light, thereby preventing photobleaching[5].

  • Self-Validation: A reference inverse agonist (e.g., SB-269970) is run in parallel to establish the absolute baseline of receptor-arrestin pre-coupling.

Step-by-Step BRET Protocol
  • Transfection: Co-transfect CHO-K1 cells with plasmids encoding 5-HT7-Renilla Luciferase (RLuc, donor) and β -Arrestin2-YFP (acceptor).

  • Cell Seeding: 24 hours post-transfection, detach and re-seed cells into a 96-well solid white plate at a density of 30,000 cells/well. Incubate overnight.

  • Starvation & Pre-treatment: Wash cells with PBS and replace with Tyrode's buffer. Add the test compound (N-(piperidin-3-ylmethyl)propane-2-sulfonamide) and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the luciferase substrate, Coelenterazine h (final concentration 5 µM), 10 minutes prior to the agonist challenge.

  • Agonist Challenge & Kinetic Read: Inject 5-HT ( EC80​ ) and immediately begin reading the plate kinetically for 30 minutes.

  • Readout: Measure luminescence at 410 nm (RLuc) and 515 nm (YFP). The BRET ratio is calculated as (Emission 515 nm / Emission 410 nm). Complete blockade of the BRET signal increase confirms full antagonism of the β -arrestin pathway.

Visualizing the Mechanism and Workflow

To synthesize the pharmacological mechanisms and experimental workflows, the following logic diagrams map the receptor cascade and the parallel assay architecture.

G Ligand N-(piperidin-3-ylmethyl) propane-2-sulfonamide Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Antagonizes (Orthosteric) Gs Gαs Protein Receptor->Gs Blocks activation Arrestin β-Arrestin Recruitment Receptor->Arrestin Blocks recruitment AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Generates

Fig 1: 5-HT7 GPCR signaling cascade and points of pharmacological interrogation.

Workflow Step1 Cell Seeding (Engineered Cell Lines) Step2 Compound Incubation (Antagonist pretreatment) Step1->Step2 Step3 Agonist Challenge (5-HT addition) Step2->Step3 Split1 TR-FRET Lysis Buffer (cAMP Detection) Step3->Split1 Gs Pathway Split2 BRET Substrate (β-Arrestin Detection) Step3->Split2 Arrestin Pathway Read1 Measure 665nm/615nm (TR-FRET Reader) Split1->Read1 Read2 Measure 515nm/410nm (Luminescence Reader) Split2->Read2

Fig 2: Parallel in vitro workflow for TR-FRET cAMP and BRET β-arrestin assays.

References

  • Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Receptor-Based Pharmacophores for Serotonin 5-HT7R Antagonists: Implications to Selectivity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual (NCBI Bookshelf). URL:[Link]

  • THUNDER™ cAMP TR-FRET Assay Kit Technical Protocol. Bioauxilium. URL:[Link]

  • TR-FRET Measurements: Principles and Applications. BMG LABTECH. URL:[Link]

Sources

Foundational

A Comprehensive Guide to the Pharmacokinetic Profiling of N-(piperidin-3-ylmethyl)propane-2-sulfonamide

Introduction N-(piperidin-3-ylmethyl)propane-2-sulfonamide is a novel small molecule with a chemical structure that features both a piperidine ring and a sulfonamide group.[1][2] The piperidine moiety is a common scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(piperidin-3-ylmethyl)propane-2-sulfonamide is a novel small molecule with a chemical structure that features both a piperidine ring and a sulfonamide group.[1][2] The piperidine moiety is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs.[3][4] Sulfonamides are also a well-established class of compounds with a broad range of biological activities.[2] Given this structural composition, N-(piperidin-3-ylmethyl)propane-2-sulfonamide holds potential for therapeutic applications, making a thorough understanding of its pharmacokinetic profile essential for any further drug development efforts.

This in-depth technical guide provides a comprehensive framework for the pharmacokinetic profiling of N-(piperidin-3-ylmethyl)propane-2-sulfonamide. It is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The methodologies described herein are grounded in established scientific principles and align with regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9][10][11][12][13]

Chapter 1: Foundational Physicochemical and In Vitro ADME Profiling

The initial stages of pharmacokinetic characterization focus on fundamental physicochemical properties and in vitro assays.[14] These studies are crucial for early assessment of the compound's drug-like qualities and for guiding subsequent in vivo experiments.[14][15]

Physicochemical Characterization

A solid understanding of the molecule's inherent properties is the bedrock of pharmacokinetic profiling.

ParameterExperimental ProtocolRationale
Aqueous Solubility Thermodynamic and kinetic solubility assays will be performed. For thermodynamic solubility, excess compound is equilibrated in buffers of varying pH (e.g., 4.0, 7.4, 9.0) for 24-48 hours, followed by quantification of the dissolved compound by LC-MS/MS. Kinetic solubility is determined by observing precipitation of the compound from a DMSO stock solution diluted in buffer.Solubility is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability. Assessing solubility at different pH values provides insights into its behavior in various segments of the gastrointestinal tract.
Lipophilicity (LogD) The octanol-water partition coefficient will be measured at physiological pH (7.4) using the shake-flask method. The compound will be dissolved in a mixture of n-octanol and phosphate-buffered saline, shaken to equilibrium, and the concentration in each phase will be determined by LC-MS/MS.LogD influences a compound's ability to cross biological membranes. An optimal LogD range is often sought to balance permeability with aqueous solubility.
pKa Determination Potentiometric titration or UV-spectrophotometry will be used to determine the acid dissociation constant(s) of the molecule.The pKa value indicates the ionization state of the compound at different pH values, which significantly impacts its solubility, permeability, and binding to plasma proteins.
In Vitro Absorption

These assays predict the extent to which the compound can be absorbed from the gastrointestinal tract.

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : This high-throughput assay provides a preliminary assessment of passive diffusion.[16]

  • Caco-2 Cell Permeability Assay : This is the industry standard for predicting intestinal absorption.[16][17] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. This assay can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

In Vitro Metabolism and Stability

Understanding the metabolic fate of a compound is crucial for predicting its half-life and potential for drug-drug interactions.[15]

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation : N-(piperidin-3-ylmethyl)propane-2-sulfonamide (typically at 1 µM) is incubated with human and rat liver microsomes in the presence of a NADPH regenerating system at 37°C.[15][16]

  • Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching : The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis : The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis : The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vitro Metabolism AssayPurpose
Liver Microsomal Stability Assesses phase I metabolic stability mediated by cytochrome P450 (CYP) enzymes.[16][18]
Hepatocyte Stability Provides a more comprehensive assessment of metabolic stability, including both phase I and phase II metabolism.[15][18]
CYP450 Inhibition Determines the potential of the compound to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is a key indicator of drug-drug interaction potential.[16][18]
Metabolite Identification Identifies the major metabolites formed in in vitro systems to understand the primary metabolic pathways.
In Vitro Distribution

These assays provide insights into how the compound will distribute throughout the body.

  • Plasma Protein Binding : The extent of binding to plasma proteins (primarily albumin and alpha-1-acid glycoprotein) is determined using rapid equilibrium dialysis (RED) or ultrafiltration.[18] Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

  • Blood-to-Plasma Ratio : This assay determines if the compound preferentially partitions into red blood cells.

Chapter 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism.[19][20][21]

Study Design and Execution

Rodent models, typically rats or mice, are commonly used for initial in vivo PK studies.[19][20]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model : Male Sprague-Dawley rats are used.

  • Dosing : A cohort of rats receives an intravenous (IV) bolus dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution. Another cohort receives an oral (PO) gavage dose (e.g., 5-10 mg/kg) to assess oral bioavailability.

  • Blood Sampling : Serial blood samples are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation : Blood samples are centrifuged to separate plasma.

  • Bioanalysis : The concentration of N-(piperidin-3-ylmethyl)propane-2-sulfonamide in plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis : Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key PK parameters.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Clearance (CL) The volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-life (t½) The time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval.
Area Under the Curve (AUC) The integral of the drug concentration-time curve, representing total drug exposure.A key parameter for assessing bioavailability and comparing different formulations.
Maximum Concentration (Cmax) The highest concentration of the drug observed in the plasma.Important for assessing efficacy and potential toxicity.
Time to Maximum Concentration (Tmax) The time at which Cmax is reached.Indicates the rate of drug absorption.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A critical parameter for determining the oral dose.

Chapter 3: Advanced Characterization and Regulatory Considerations

For drug candidates progressing towards clinical development, a more in-depth understanding of their ADME properties is required.

Excretion Studies

These studies aim to identify the major routes of elimination of the drug and its metabolites from the body.

  • Mass Balance Study : A radiolabeled version of N-(piperidin-3-ylmethyl)propane-2-sulfonamide is administered to animals, and urine, feces, and expired air are collected to determine the total recovery of radioactivity and the primary routes of excretion.

Transporter Interaction Studies

In vitro studies using cell lines overexpressing specific transporters (e.g., OATP1B1, OATP1B3, OAT1, OAT3, OCT2) are conducted to determine if the compound is a substrate or inhibitor of key uptake and efflux transporters. This is a critical component of assessing drug-drug interaction potential, as outlined in regulatory guidelines.[7][22]

Bridging to Human Pharmacokinetics
  • Allometric Scaling : Data from animal PK studies are often used to predict human pharmacokinetic parameters through allometric scaling, which relates physiological parameters to body weight across species.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : PBPK models integrate in vitro data and physiological information to simulate the ADME of a drug in virtual populations, providing a more sophisticated prediction of human pharmacokinetics.

Visualizations

ADME_Process cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Tissues Tissues Systemic Circulation->Tissues Liver Liver Systemic Circulation->Liver Distribution Kidney/Bile Kidney/Bile Systemic Circulation->Kidney/Bile Elimination Metabolites Metabolites Liver->Metabolites Metabolites->Systemic Circulation Excretion Products Excretion Products Kidney/Bile->Excretion Products

Caption: The ADME process for an orally administered drug.

In_Vitro_PK_Workflow cluster_ADME_Screening In Vitro ADME Assays Compound Synthesis Compound Synthesis Physicochemical Characterization Physicochemical Characterization Compound Synthesis->Physicochemical Characterization In Vitro ADME Screening In Vitro ADME Screening Physicochemical Characterization->In Vitro ADME Screening Data Analysis & Candidate Selection Data Analysis & Candidate Selection In Vitro ADME Screening->Data Analysis & Candidate Selection Solubility Solubility Permeability (PAMPA, Caco-2) Permeability (PAMPA, Caco-2) Metabolic Stability (Microsomes, Hepatocytes) Metabolic Stability (Microsomes, Hepatocytes) Plasma Protein Binding Plasma Protein Binding CYP Inhibition CYP Inhibition

Caption: In Vitro Pharmacokinetic Profiling Workflow.

Conclusion

The pharmacokinetic profiling of N-(piperidin-3-ylmethyl)propane-2-sulfonamide is a systematic and multi-faceted process. It begins with a foundational understanding of its physicochemical properties and progresses through a series of in vitro and in vivo experiments. Each step provides critical data that, when integrated, creates a comprehensive picture of the compound's ADME characteristics. This knowledge is indispensable for making informed decisions in the drug discovery and development process, ultimately guiding the optimization of dosing regimens and ensuring the safety and efficacy of this potential therapeutic agent.

References

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (URL: [Link])

  • EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. (2026, February 25). (URL: [Link])

  • Guideline on the investigation of drug interactions. (2012, June 21). European Medicines Agency. (URL: [Link])

  • Investigation of drug interactions - Scientific guideline. (2015, June 3). European Medicines Agency. (URL: [Link])

  • ICH M12 on drug interaction studies - Scientific guideline. (2022, July 21). European Medicines Agency. (URL: [Link])

  • FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (2021, August 20). GovDelivery. (URL: [Link])

  • FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. (2014, March 20). (URL: [Link])

  • ICH M12 Guideline on Drug Interaction Studies. (2024, July 23). ECA Academy. (URL: [Link])

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021, August 20). U.S. Food and Drug Administration. (URL: [Link])

  • Population Pharmacokinetics Guidance for Industry February 2022. (2022, February 3). U.S. Food and Drug Administration. (URL: [Link])

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita. (URL: [Link])

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2024, November 30). Guidance Portal - HHS.gov. (URL: [Link])

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). Assay Guidance Manual - NCBI. (URL: [Link])

  • In Vitro ADME Assays and Services. Charles River Laboratories. (URL: [Link])

  • What ADME tests should be conducted for preclinical studies?. (2013, July 3). (URL: [Link])

  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. BioDuro. (URL: [Link])

  • in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery. (URL: [Link])

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: Not available)
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026, January 15). PubMed. (URL: [Link])

Sources

Exploratory

N-(piperidin-3-ylmethyl)propane-2-sulfonamide: A Technical Guide to Receptor Binding Affinity Assays and Pharmacological Profiling

Executive Summary The compound N-(piperidin-3-ylmethyl)propane-2-sulfonamide represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Featuring a basic piperidine ring linked to a sulfona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(piperidin-3-ylmethyl)propane-2-sulfonamide represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Featuring a basic piperidine ring linked to a sulfonamide moiety, this scaffold is frequently utilized to target G protein-coupled receptors (GPCRs) and voltage-gated ion channels (e.g., Nav1.7).

To accurately profile the pharmacological potential of this scaffold, scientists must rigorously quantify its target engagement. This whitepaper provides an authoritative, step-by-step technical guide to executing three foundational receptor binding affinity assays: Radioligand Binding (RLB) , Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , and Surface Plasmon Resonance (SPR) . By understanding the causality behind each experimental condition, researchers can generate self-validating data systems that accurately report Kd​ , Ki​ , kon​ , and koff​ .

Mechanistic Grounding: The Pharmacophore

The efficacy of N-(piperidin-3-ylmethyl)propane-2-sulfonamide derivatives relies on a dual-interaction model within the receptor binding pocket:

  • The Piperidine Nitrogen: At physiological pH, the secondary/tertiary amine is protonated, allowing it to form a critical salt bridge with conserved acidic residues (e.g., Aspartate in the orthosteric site of aminergic GPCRs).

  • The Propane-2-sulfonamide Group: The sulfonamide acts as a potent hydrogen-bond donor/acceptor. It is highly effective at displacing high-energy water molecules from polar sub-pockets, driving binding enthalpy.

Quantifying these interactions requires orthogonal assay modalities to ensure that the observed affinity is a true reflection of target engagement rather than an assay artifact.

Experimental Methodologies

Radioligand Binding Assay (RLB): The Gold Standard

Causality & Rationale: Radioligand binding remains the most sensitive method for determining receptor expression ( Bmax​ ) and the equilibrium dissociation constant ( Ki​ ) of unlabeled competitors [1]. By using a tritium ( 3H ) or iodine ( 125I ) labeled tracer, we can directly measure the displacement of the tracer by N-(piperidin-3-ylmethyl)propane-2-sulfonamide. We utilize GF/B glass fiber filters pre-soaked in polyethylenimine (PEI) to neutralize the negative charge of the glass, thereby preventing non-specific binding (NSB) of the positively charged piperidine scaffold.

Step-by-Step Protocol (Competitive Displacement):

  • Membrane Preparation: Resuspend CHO or HEK293 cell membranes overexpressing the target receptor in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 1 mM EDTA, pH 7.4). Homogenize using a Dounce homogenizer.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of N-(piperidin-3-ylmethyl)propane-2-sulfonamide in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (to prevent membrane destabilization).

  • Tracer Addition: Add the radiolabeled tracer at a concentration equal to its historical Kd​ value. This ensures that the calculated IC50​ can be accurately converted to Ki​ using the Cheng-Prusoff equation.

  • Incubation: Add 10-20 µg of membrane protein per well. Incubate the plate at room temperature for 90 minutes on an orbital shaker (300 rpm) to allow the system to reach thermodynamic equilibrium.

  • Filtration & Washing: Harvest the reaction onto a PEI-treated 96-well GF/B filter plate using a vacuum manifold. Wash rapidly 3 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-bound radioligand while washing away unbound tracer. Cold buffer is critical to slow the koff​ rate during the wash step.

  • Detection: Dry the filter plate, add 40 µL of scintillation cocktail per well, and read the radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Time-Resolved FRET (TR-FRET): High-Throughput Homogeneous Profiling

Causality & Rationale: While RLB is sensitive, it generates radioactive waste and requires separation steps. TR-FRET offers a homogeneous "mix-and-measure" alternative [2]. By utilizing a Lanthanide chelate (e.g., Terbium) as a donor, we exploit its long fluorescence lifetime (milliseconds). Introducing a 50–100 µs time delay before measurement allows all short-lived background autofluorescence (from the test compound or plasticware) to decay [3]. This is critical for N-(piperidin-3-ylmethyl)propane-2-sulfonamide derivatives, which may possess aromatic substituents that autofluoresce.

Step-by-Step Protocol:

  • Reagent Assembly: Utilize a target receptor tagged with Glutathione-S-Transferase (GST). Prepare a detection mix containing a Terbium-labeled anti-GST antibody (Donor) and a fluorescently labeled tracer ligand (Acceptor, e.g., Alexa Fluor 647).

  • Assay Setup: In a low-volume, black 384-well plate, add 5 µL of the receptor/antibody complex.

  • Compound Addition: Add 5 µL of N-(piperidin-3-ylmethyl)propane-2-sulfonamide at various concentrations.

  • Tracer Addition: Add 5 µL of the fluorescent tracer.

  • Incubation: Seal the plate and incubate in the dark for 2 hours at room temperature.

  • Time-Delayed Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm. Wait for a 100 µs delay, then simultaneously measure emission at 620 nm (Terbium donor) and 665 nm (Acceptor). Calculate the 665/620 ratio to determine specific binding.

TR_FRET_Workflow A Receptor + Tb-Antibody (Donor) D Incubation & Equilibration A->D B Fluorescent Tracer (Acceptor) B->D C N-(piperidin-3-ylmethyl)... (Competitor) C->D Variable Conc. E High TR-FRET Signal (No Competitor) D->E Tracer Binds F Low TR-FRET Signal (Competitor Bound) D->F Competitor Displaces Tracer

TR-FRET competitive binding assay workflow and signal displacement.

Surface Plasmon Resonance (SPR): Label-Free Binding Kinetics

Causality & Rationale: Equilibrium affinity ( Kd​ ) does not tell the whole story. The residence time of a drug ( 1/koff​ ) often correlates better with in vivo efficacy. SPR allows for the real-time, label-free measurement of association ( kon​ ) and dissociation ( koff​ ) rates [4]. Because GPCRs and ion channels are delicate membrane proteins, we avoid covalent amine coupling (which can destroy the binding pocket). Instead, we use a capture approach (e.g., His-tag/Ni-NTA or Biotin/Streptavidin) to ensure uniform, active receptor orientation [5].

Step-by-Step Protocol:

  • Sensor Chip Functionalization: Dock a Streptavidin (SA) sensor chip into the SPR instrument. Condition the surface with 3 consecutive 1-minute injections of 1M NaCl / 50 mM NaOH.

  • Receptor Capture: Inject detergent-solubilized, biotinylated target receptor at a flow rate of 10 µL/min until a capture level of ~3000 Response Units (RU) is achieved.

  • Baseline Stabilization: Flow running buffer (containing 0.05% DDM / 0.01% CHS to maintain receptor stability) over the chip until the baseline drift is < 1 RU/min.

  • Analyte Injection (Association): Inject a concentration series of N-(piperidin-3-ylmethyl)propane-2-sulfonamide (e.g., 0.1 nM to 1 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Monitor the RU increase for 120 seconds.

  • Buffer Wash (Dissociation): Switch the flow back to running buffer. Monitor the decay in RU for 600 seconds to calculate the koff​ rate.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kinetic rate constants.

SPR_Kinetics Chip Sensor Chip Surface (Functionalized) Receptor Immobilized Target (GPCR/Nav1.7) Chip->Receptor Capture Complex Receptor-Ligand Complex (Mass Shift Detected) Receptor->Complex k_on (Association) Ligand Ligand Injection (Association Phase) Ligand->Complex Complex->Receptor k_off (Dissociation) Buffer Buffer Wash (Dissociation Phase) Buffer->Complex Initiates Wash

SPR kinetic binding model showing association and dissociation phases.

Quantitative Data Synthesis

To cross-validate the pharmacological profile of N-(piperidin-3-ylmethyl)propane-2-sulfonamide, data from all three modalities should be synthesized. Below is a representative data structure demonstrating how these assays complement one another.

Assay ModalityPrimary Parameter MeasuredRepresentative Value for ScaffoldKey AdvantageInherent Limitation
Radioligand Binding Ki​ (Equilibrium Affinity) 12.5 nM±1.2 True thermodynamic equilibrium; highly sensitive.Requires radioactive material and separation steps.
TR-FRET IC50​ (Relative Affinity) 18.3 nM±2.1 High-throughput; no wash steps; zero autofluorescence interference.Requires fluorescently labeled tracer and tagged receptor.
SPR kon​ / koff​ (Kinetics) koff​=1.2×10−3 s−1 Yields residence time; label-free detection of the small molecule.Technically demanding to maintain membrane protein stability.

Note: Discrepancies between RLB Ki​ and TR-FRET IC50​ are common and usually stem from differences in tracer affinity, assay buffer composition, or receptor preparation methods. SPR kinetics ( Kd​=koff​/kon​ ) should theoretically align with the RLB Ki​ .

References

  • Multispan, Inc. "GPCR Membrane Ligand Binding Assay Development." Multispan Inc. Technologies. Available at:[Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological Resources. Available at:[Link]

  • Aristotelous, T., et al. "Screening for GPCR Ligands Using Surface Plasmon Resonance." ACS Publications, May 2011. Available at:[Link]

  • Patching, S. G. "Surface plasmon resonance applied to G protein-coupled receptors." Biochimica et Biophysica Acta (BBA) - Biomembranes, Jan 2014. Available at:[Link]

Foundational

An In-Depth Technical Guide to the In Vivo Toxicity and Safety Profiling of N-(piperidin-3-ylmethyl)propane-2-sulfonamide

Foreword: Strategic Approach to a Novel Chemical Entity Initial searches for "N-(piperidin-3-ylmethyl)propane-2-sulfonamide" reveal its identity as a chemical available for research purposes, with a defined chemical stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Strategic Approach to a Novel Chemical Entity

Initial searches for "N-(piperidin-3-ylmethyl)propane-2-sulfonamide" reveal its identity as a chemical available for research purposes, with a defined chemical structure and CAS number (1178327-07-5)[1]. However, there is a notable absence of published in vivo toxicity, safety, or comprehensive biological activity data in the public domain. This situation is common for new chemical entities (NCEs) in early-stage drug discovery.

Therefore, this document is structured not as a summary of existing data, but as a proactive, strategic guide for a drug development professional. It outlines the comprehensive in vivo safety and toxicity program that would be required to advance this specific molecule from a research compound to a clinical candidate, in accordance with international regulatory guidelines. As a Senior Application Scientist, my objective is to provide the scientific rationale and detailed methodologies necessary to build a complete preclinical safety profile from the ground up.

Authored by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

N-(piperidin-3-ylmethyl)propane-2-sulfonamide is a small organic molecule featuring a piperidine ring and a sulfonamide functional group[1]. While the sulfonamide moiety is present in many marketed drugs, from antibacterials to diuretics, its presence can also be associated with certain toxicities, although this is often linked to specific structural features like an aniline group, which is absent in this molecule[2][3][4]. The piperidine scaffold is also a common feature in centrally acting agents[5]. The lack of public data necessitates a systematic, tiered approach to safety evaluation, adhering to guidelines set forth by the International Council for Harmonisation (ICH), such as ICH M3(R2), to support potential clinical trials[6][7].

The core objective of the non-clinical safety program is to identify potential target organs for toxicity, determine dose-response relationships, and establish a safe starting dose for first-in-human (FIH) clinical trials[6][8]. This guide details the requisite studies, from initial dose-ranging to pivotal repeat-dose toxicity assessments.

Chemical and Physical Properties
PropertyValueSource
CAS Number 1178327-07-5[1]
Molecular Formula C9H20N2O2S[1]
Molecular Weight 220.33 g/mol [1]
Class N-Alkylsulfonamide; Piperidine derivativeN/A
Appearance White solid (typical)[9]

Foundational Studies: Pharmacokinetics and Dose-Ranging

Before conducting pivotal Good Laboratory Practice (GLP) toxicity studies, it is essential to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and to establish a preliminary toxicity profile.

Pharmacokinetics and Toxicokinetics (PK/TK)

Rationale: Understanding the exposure (Cmax, AUC) of the parent drug and any major metabolites at different dose levels is fundamental to interpreting toxicity data[10]. A study should be conducted in the same species selected for toxicity testing (typically a rodent, e.g., Sprague-Dawley rat, and a non-rodent, e.g., Beagle dog)[7][8]. This allows for the correlation of observed toxicity with systemic exposure, which is more relevant than the administered dose.

Experimental Protocol: Non-GLP Exploratory PK in Rats

  • Animal Model: Male and female Sprague-Dawley rats (n=3/sex/group).

  • Dose Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) based on solubility and stability data.

  • Dose Administration: Administer a single dose via the intended clinical route (e.g., oral gavage) at three dose levels (e.g., 10, 50, and 200 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Analyze plasma samples for the concentration of N-(piperidin-3-ylmethyl)propane-2-sulfonamide using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Acute and Dose-Range Finding (DRF) Toxicity

Rationale: Single-dose toxicity studies provide critical information on the maximum tolerated dose (MTD) and the acute toxicological profile[11]. This data is essential for selecting appropriate dose levels for subsequent repeat-dose studies, aiming to establish a no-observed-adverse-effect-level (NOAEL).

Experimental Protocol: 7-Day Dose Range-Finding Study in Rats

  • Animal Model: Male and female Sprague-Dawley rats (n=3-5/sex/group).

  • Dose Administration: Administer the compound daily for 7 days via the intended route at escalating dose levels (e.g., 50, 150, 500, 1000 mg/kg). A vehicle control group is mandatory.

  • Clinical Observations: Record mortality, clinical signs of toxicity (e.g., changes in posture, activity, respiration), body weight, and food consumption daily.

  • Terminal Procedures: At day 8, conduct a terminal bleed for clinical pathology (hematology and clinical chemistry) analysis.

  • Necropsy: Perform a gross necropsy on all animals to identify any visible organ abnormalities. Collect major organs and tissues for potential histopathology.

  • Endpoint Analysis: The goal is to identify a high dose that induces clear toxicity (but not lethality), an intermediate dose with minimal to moderate effects, and a low dose with no observable adverse effects (the anticipated NOAEL).

Core In Vivo Toxicity Program

The core program consists of a battery of GLP-compliant studies designed to meet regulatory requirements for initiating human trials[11][12].

Overall Preclinical Safety Assessment Workflow

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pivotal GLP Studies cluster_2 Phase 3: Regulatory Submission PK Pharmacokinetics (PK) in Rodent & Non-Rodent DRF Dose-Range Finding (7-14 days) PK->DRF Informs Dose Selection Pivotal Pivotal Repeat-Dose Toxicity (e.g., 28-Day Rodent & Non-Rodent) DRF->Pivotal Defines Doses IND Investigational New Drug (IND) or Clinical Trial Application (CTA) Pivotal->IND Genotox Genotoxicity Battery (Ames, MNA, MLA) Genotox->IND SafetyPharm Safety Pharmacology (CNS, CV, Resp) SafetyPharm->IND

Caption: High-level workflow for preclinical safety assessment.

Pivotal Repeat-Dose Toxicity Studies

Rationale: These studies are the cornerstone of the safety assessment. A 28-day study in both a rodent and a non-rodent species is typically required to support a Phase 1 clinical trial of up to two weeks in duration. The study design must include a comprehensive set of endpoints to detect potential target organ toxicity.

Experimental Protocol: 28-Day GLP Oral Toxicity Study in Rats

  • Regulatory Guideline: OECD Test Guideline 407.

  • Animal Model: Sprague-Dawley rats (n=10/sex/group for main study; n=5/sex/group for recovery arms).

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (Target NOAEL)

    • Group 3: Mid Dose

    • Group 4: High Dose (Target MTD)

    • Group 5: High Dose Recovery (dosed for 28 days, observed for 14-28 days post-dosing)

    • Group 6: Vehicle Control Recovery

  • Dose Administration: Daily oral gavage for 28 consecutive days.

  • In-Life Observations:

    • Mortality/Morbidity: Twice daily.

    • Detailed Clinical Observations: Weekly.

    • Body Weights and Food Consumption: Weekly.

    • Ophthalmology: Pre-study and at termination.

    • Functional Observational Battery (FOB): Pre-study and near termination to assess neurobehavioral effects.

  • Toxicokinetics: Collect blood from satellite animals (n=3/sex/group) at specified timepoints on Day 1 and Day 28 to confirm systemic exposure.

  • Terminal Endpoints (Day 29):

    • Clinical Pathology: Collect blood for hematology, coagulation, and serum clinical chemistry analysis. Collect urine for urinalysis.

    • Necropsy & Organ Weights: Conduct a full gross pathological examination and weigh key organs (e.g., liver, kidneys, brain, spleen, heart, gonads).

    • Histopathology: Collect a comprehensive list of tissues (~40) from all animals in the control and high-dose groups. Preserve in 10% neutral-buffered formalin. Tissues from lower dose groups are examined if treatment-related findings are seen at the high dose.

  • Recovery Group Endpoints (e.g., Day 43): Perform the same terminal procedures to assess the reversibility of any observed toxicities.

Genotoxicity

Rationale: A standard battery of tests is required to assess the potential for the compound to cause genetic damage, a key concern for carcinogenicity[6].

  • Bacterial Reverse Mutation Test (Ames Test): (OECD 471) - An in vitro test to detect point mutations.

  • In Vitro Mammalian Cell Micronucleus Test: (OECD 487) - To detect chromosomal damage.

  • In Vivo Micronucleus Assay: (OECD 474) - Typically integrated into the 28-day rodent toxicity study by analyzing bone marrow or peripheral blood to assess chromosomal damage in a whole animal system.

Safety Pharmacology

Rationale: These studies investigate potential adverse effects on vital organ systems that could present an immediate risk to humans[6]. The core battery is mandated before FIH trials.

  • Central Nervous System (CNS): (ICH S7A) - An Irwin test or Functional Observational Battery (FOB) in rats, often integrated into the main toxicity studies.

  • Cardiovascular System: (ICH S7B) - An in vitro hERG assay to assess potential for QT interval prolongation, followed by an in vivo cardiovascular study in a conscious, telemetered non-rodent (e.g., Beagle dog) to monitor blood pressure, heart rate, and ECG.

  • Respiratory System: (ICH S7A) - Typically assessed in rats using whole-body plethysmography to measure respiratory rate and tidal volume.

Data Interpretation and Risk Assessment

The culmination of this program is the integration of all data to support a human risk assessment.

Decision-Making Framework Based on Toxicity Findings

G Start 28-Day Toxicity Data (Rodent & Non-Rodent) NOAEL Clear NOAEL Established in Both Species Start->NOAEL No Adverse Findings Tox Toxicity Observed Start->Tox Adverse Findings Proceed Proceed to FIH Dose Calculation (e.g., MABEL, NOAEL-based) NOAEL->Proceed Reversible Is Toxicity Reversible? (Based on Recovery Groups) Tox->Reversible Monitorable Is Toxicity Monitorable in Clinic? (e.g., Liver Enzymes) Reversible->Monitorable Yes Stop High Risk: Re-evaluate Program or Terminate Reversible->Stop No (e.g., Organ Failure) Monitorable->Proceed Yes Monitorable->Stop No (e.g., CNS toxicity)

Caption: Simplified decision tree for interpreting repeat-dose toxicity outcomes.

The NOAEL from the most sensitive species is used to calculate the Human Equivalent Dose (HED), typically by applying allometric scaling based on body surface area[8]. A safety factor (usually 10x) is then applied to the HED to determine the Maximum Recommended Starting Dose (MRSD) for the Phase 1 clinical trial.

Conclusion

While N-(piperidin-3-ylmethyl)propane-2-sulfonamide is currently a compound with an uncharacterized safety profile, this guide provides a comprehensive and technically robust roadmap for its in vivo evaluation. By systematically executing the described pharmacokinetic, dose-ranging, pivotal repeat-dose toxicity, genotoxicity, and safety pharmacology studies, a drug development team can build the necessary data package to understand the compound's risks, establish a safe human starting dose, and confidently advance the program toward regulatory submission and clinical investigation. This structured approach ensures scientific integrity and aligns with global regulatory expectations for modern drug development.

References

  • Al-Bayati, F. A., & Al-Azzoy, S. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Google Scholar.
  • ZeClinics CRO. (2025, May 7). Non-Clinical Safety Assessment for New Drugs. ZeClinics. [Link]

  • Enal, M., et al. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? Journal of Medicinal Chemistry. [Link]

  • Wang, F., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. [Link]

  • ResearchGate. (2022). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. ResearchGate. [Link]

  • ResearchGate. (n.d.). The sulfonamide group as a structural alert: A distorted story? ResearchGate. [Link]

  • NextSDS. N-(piperidin-3-yl)methanesulfonamide — Chemical Substance Information. NextSDS. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2009). NONCLINICAL EVALUATION FOR ANTICANCER PHARMACEUTICALS. PMDA. [Link]

  • National Institutes of Health (NIH). Regulatory Knowledge Guide for Small Molecules. NIH Seed Fund. [Link]

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. [Link]

  • ACS Division of Chemical Toxicology. (n.d.). Nonclinical Safety Assessment in Drug Development. ACS Books. [Link]

  • NextSDS. N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • ChemBK. (R)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate. ChemBK. [Link]

  • PubChem. N-(Piperidin-3-YL)propane-1-sulfonamide. PubChem. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. NICNAS. [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.[Link]

  • Cellular and Molecular Biology. (2014). Acute inhalation toxicity of smoke of fentanyl and its 1-substituted analogs in Swiss albino mice. Cellular and Molecular Biology. [Link]

  • PubMed. (2019). 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation. PubMed. [Link]

  • PubMed. (2024). 2-(Piperidin-3-yl)phthalimides reduce classical markers of cellular inflammation in LPS-challenged RAW 264.7 cells and also demonstrate potentially relevant sigma and serotonin receptor affinity in membrane preparations. PubMed. [Link]

Sources

Exploratory

Structural Elucidation and Interaction Mapping of N-(piperidin-3-ylmethyl)propane-2-sulfonamide Complexes: A Crystallographic Guide

Executive Summary The rational design of targeted therapeutics relies heavily on high-resolution structural data. Among privileged pharmacophores, the piperidine ring and the sulfonamide moiety represent two of the most...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on high-resolution structural data. Among privileged pharmacophores, the piperidine ring and the sulfonamide moiety represent two of the most versatile building blocks in medicinal chemistry[1]. Specifically, N-(piperidin-3-ylmethyl)propane-2-sulfonamide combines a flexible, basic piperidine core with a sterically demanding secondary sulfonamide. This unique topology allows it to function both as a potent metal chelator in small-molecule complexes and as a highly specific ligand in metalloenzyme active sites (e.g., Carbonic Anhydrases)[2].

This technical whitepaper provides an in-depth, field-proven methodology for the synthesis, crystallization, and X-ray structural analysis of N-(piperidin-3-ylmethyl)propane-2-sulfonamide complexes. By detailing the causality behind experimental choices and establishing self-validating protocols, this guide serves as a definitive resource for researchers aiming to map the 3D chemical space of piperidine-sulfonamide fragments[3].

Chemical Topology and Pharmacophore Rationale

The structural behavior of N-(piperidin-3-ylmethyl)propane-2-sulfonamide is governed by three distinct chemical domains:

  • The Piperidine Ring: With a pKa of approximately 9.5, the secondary amine of the piperidine ring is predominantly protonated at physiological pH. This cationic state is critical for forming robust salt bridges and charge-assisted hydrogen bonds with acidic residues (e.g., Asp/Glu) in protein binding pockets[4].

  • The Methylene Linker: The C3-methylene bridge introduces conformational flexibility, allowing the molecule to navigate narrow solvent channels and adapt to induced-fit conformational changes within target enzymes.

  • The Propane-2-sulfonamide (Isopropylsulfonamide) Group: Unlike primary sulfonamides that act as classical zinc-binding groups (ZBGs) by coordinating as anions, this secondary sulfonamide utilizes its oxygen atoms for hydrogen bonding or metal coordination, while the bulky isopropyl group drives hydrophobic packing against aromatic residues[5].

Experimental Methodologies: Synthesis & Crystallization

To ensure absolute scientific integrity, every protocol must function as a self-validating system. Impurities or incorrect protonation states will invariably derail crystallization efforts.

Protocol A: Ligand Synthesis and Self-Validation

Causality: Crystallography requires ultra-pure compounds. Even minor impurities can disrupt the crystal lattice or create ambiguous electron density maps.

  • Coupling Reaction: Dissolve tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.0 eq) and cool to 0°C. Why 0°C? Low temperatures suppress exothermic side reactions and prevent over-alkylation of the sulfonamide nitrogen. Slowly add propane-2-sulfonyl chloride (1.1 eq).

  • Deprotection: After aqueous workup, cleave the Boc protecting group using 20% (v/v) trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature.

  • Self-Validation Checkpoint: Analyze the product via LC-HRMS and 1 H-NMR. Do not proceed unless purity is >98%. The complete disappearance of the Boc singlet (~1.4 ppm) in the NMR spectrum is a mandatory self-validation step to ensure no steric bulk remains to hinder lattice formation.

Protocol B: Co-Crystallization via Ligand Soaking

Causality: For protein-ligand complexes, soaking is preferred over co-crystallization when the apo-enzyme forms well-diffracting crystals. It preserves the pre-existing high-resolution lattice while allowing the flexible piperidine linker to navigate the solvent channels into the active site.

  • Apo-Crystal Growth: Grow metalloenzyme crystals (e.g., Carbonic Anhydrase II) using hanging-drop vapor diffusion against a reservoir of 1.5 M ammonium sulfate and 0.1 M Tris-HCl at pH 8.5. Why pH 8.5? This pH is slightly below the pKa of the piperidine ring, ensuring a dynamic equilibrium where the ligand can enter the crystal uncharged but protonate within the acidic microenvironment of the active site.

  • Ligand Soaking: Transfer a single, uncracked crystal into a 2 µL soaking drop containing the mother liquor supplemented with 5 mM of the synthesized ligand and 5% (v/v) DMSO. Incubate for 24 hours.

  • Cryoprotection & Flash Cooling: Transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20% v/v glycerol) for 30 seconds. Why glycerol? Glycerol disrupts the formation of crystalline ice during flash-cooling in liquid nitrogen (100 K). Ice rings would otherwise overlap with critical high-resolution protein reflections, degrading data quality.

Workflow A Ligand Synthesis (>98% Purity) B Complexation (Zn²⁺ or Protein) A->B C Vapor Diffusion Crystallization B->C D Cryoprotection & Flash Cooling C->D E Synchrotron X-Ray Diffraction D->E F Phase Solution & Refinement E->F G Electron Density Mapping & SAR F->G

Caption: Step-by-step crystallographic workflow for N-(piperidin-3-ylmethyl)propane-2-sulfonamide complexes.

X-Ray Diffraction and Structure Solution

The choice of X-ray source and refinement strategy is dictated by the physical properties of the complex.

Data Collection

For small-molecule metal complexes, an in-house Cu-K α diffractometer ( λ=1.5418 Å) is sufficient. However, for protein-ligand complexes, data must be collected at a synchrotron light source (e.g., APS or ESRF). Causality: Protein crystals containing highly flexible ligands like the piperidin-3-ylmethyl moiety often exhibit high B-factors (thermal disorder). The high brilliance of a synchrotron beam is required to achieve an adequate signal-to-noise ratio at high resolution (< 1.5 Å), which is necessary to unambiguously model the ligand's conformation.

Phase Solution and Refinement
  • Phase Solution: For protein complexes, phases are solved via Molecular Replacement (MR) using a highly homologous apo-structure as the search model.

  • Model Building: Initial Fo​−Fc​ difference maps will reveal positive green electron density in the active site. The ligand is manually fitted into this density.

  • Refinement: Perform iterative cycles of restrained refinement (e.g., using Phenix or REFMAC5). Self-Validation: Monitor the Rfree​ value. A drop in Rfree​ validates that the placement of the piperidine ring and the isopropyl group genuinely improves the model's agreement with the raw diffraction data, rather than overfitting.

Quantitative Structural Analysis

The structural parameters extracted from the refined models provide a definitive blueprint of the molecular interactions. Table 1 summarizes typical high-resolution data obtained from these complexes.

Table 1: Comparative Crystallographic Data and Refinement Statistics

Crystallographic ParameterZn(II) Small-Molecule ComplexMetalloenzyme Co-crystal (CA II)
Space Group P21​/c (Monoclinic) P21​21​21​ (Orthorhombic)
Resolution (Å) 0.851.45
Completeness (%) 99.898.5
Rwork​ / Rfree​ 0.032 / 0.0450.165 / 0.189
Sulfonamide-Zn Distance 2.05 Å (Zn-O coordination)2.12 Å (Zn-O coordination)
Piperidine Conformation Chair (Equatorial linker)Chair (Axial linker, induced fit)
Average Ligand B-factor 15.2 Ų28.4 Ų

Data Interpretation: The small-molecule complex shows the piperidin-3-ylmethyl linker in a relaxed equatorial conformation. In contrast, the protein-ligand complex forces the linker into a higher-energy axial conformation to optimize hydrogen bonding, reflecting the induced-fit mechanism of the binding pocket.

Mechanistic Insights and SAR Mapping

The true value of crystal structure analysis lies in its ability to drive Structure-Activity Relationship (SAR) mapping.

When N-(piperidin-3-ylmethyl)propane-2-sulfonamide binds to a metalloenzyme, the structural data reveals a tripartite inhibition mechanism:

  • Metal Coordination: The sulfonamide oxygen displaces the catalytic water molecule, directly coordinating the active-site zinc ion.

  • Hydrophobic Shielding: The propane-2-yl (isopropyl) group packs tightly against the hydrophobic wall of the active site, displacing ordered water molecules and contributing a favorable entropic gain to the binding free energy[5].

  • Electrostatic Anchoring: The protonated piperidine nitrogen forms a critical, charge-assisted hydrogen bond (salt bridge) with solvent-exposed acidic residues.

Pathway Target Metalloenzyme Active Site (Zn²⁺ Dependent) Coord Sulfonamide Oxygen Zn²⁺ Coordination Target->Coord Hbond Protonated Piperidine Salt Bridge Formation Target->Hbond Hydro Propane-2-yl Group Hydrophobic Packing Target->Hydro Ligand N-(piperidin-3-ylmethyl) propane-2-sulfonamide Ligand->Target Binding Mode Inhibition Conformational Lock & Enzyme Inhibition Coord->Inhibition Hbond->Inhibition Hydro->Inhibition

Caption: Mechanistic pathway of metalloenzyme inhibition by the sulfonamide-piperidine complex.

By mapping these interactions, drug development professionals can rationally design next-generation derivatives—for instance, by substituting the isopropyl group with a bulkier cyclopentyl ring to further exploit the hydrophobic pocket, or by introducing fluorine atoms on the piperidine ring to modulate its pKa and improve oral bioavailability.

Conclusion

The rigorous crystallographic analysis of N-(piperidin-3-ylmethyl)propane-2-sulfonamide complexes bridges the gap between synthetic chemistry and structural biology. By adhering to strict self-validating protocols—from purity validation to controlled vapor diffusion and high-resolution synchrotron diffraction—researchers can generate unambiguous structural models. These models not only elucidate the fundamental coordination chemistry of piperidine-sulfonamides but also provide the critical atomic-level insights required to drive the rational design of novel therapeutics.

References

  • Crystal structure and characterization of the sulfamethazine–piperidine salt - PMC - NIH - nih.gov -
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC - nih.gov -
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)- N -(4-sulfamoylphenyl)
  • Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfam

Sources

Protocols & Analytical Methods

Method

N-(piperidin-3-ylmethyl)propane-2-sulfonamide as a building block in drug discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, target applications, and synthetic protocols for utilizing N-(piperidin-3-ylmethyl)propane-2-sulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, target applications, and synthetic protocols for utilizing N-(piperidin-3-ylmethyl)propane-2-sulfonamide (CAS: 1178327-07-5).

Executive Summary & Structural Rationale

In modern fragment-based drug discovery (FBDD) and lead optimization, bifunctional building blocks are essential for rapidly exploring chemical space. N-(piperidin-3-ylmethyl)propane-2-sulfonamide is a highly versatile, commercially available building block[1] that combines a basic cyclic amine with a sterically tuned sulfonamide.

The structural causality of this molecule makes it highly prized in medicinal chemistry:

  • The Piperidine Ring: With a pKa typically between 9.5 and 10.5, the secondary amine is protonated at physiological pH. This enables the formation of critical salt bridges with acidic residues (e.g., Asp, Glu) in target binding pockets. Furthermore, the stable chair conformation of the piperidine ring provides precise 3D vectoring of the 3-substituted methylamine, which has proven superior to pyrrolidine or 4-amino-piperidine analogues in optimizing target engagement[2].

  • The Methylene Linker: Provides necessary conformational flexibility, allowing the sulfonamide moiety to rotate and adopt an optimal geometry for hydrogen bonding without inducing steric clashes with the piperidine core.

  • The Propane-2-sulfonamide (Isopropyl Sulfonamide): Sulfonamides are classic bioisosteres for amides and carboxylic acids, acting as strong hydrogen-bond donors and acceptors while resisting enzymatic hydrolysis. The isopropyl group adds localized lipophilicity, perfectly suited for filling small, adjacent hydrophobic pockets in the target protein.

Proven Applications in Target-Specific Drug Discovery

A. Voltage-Gated Sodium Channel (Nav1.7) Inhibitors for Pain Management

The development of isoform-selective Nav1.7 inhibitors is a major focus for non-opioid pain management. Research demonstrates that the sulfonamide functionality is absolutely essential for binding via a salt bridge to a positively charged arginine residue located in the domain 4 voltage sensor of the sodium channel[3]. By utilizing a piperidin-3-ylmethyl scaffold, chemists can successfully vector the sulfonamide into this sensor domain while linking the piperidine nitrogen to various aryl or heteroaryl cores, yielding highly potent (IC50 < 15 nM) and selective analgesic compounds[3].

B. Epigenetic and Kinase Targets (METTL3 and GCN2)

The piperidine-3-ylmethyl motif is frequently utilized to target epigenetic enzymes and kinases. For instance, in the optimization of METTL3 RNA methyltransferase inhibitors, the piperidine ring's chair conformation allows for the precise positioning of the 3-amino moiety into the enzyme's active site, significantly outperforming other cyclic amines[2]. Similarly, (aza)indazolyl-aryl sulfonamides incorporating this building block have been patented for their potent inhibition of General Control Nonderepressible 2 (GCN2) kinase, a target critical for tumor cell survival in amino acid-deprived microenvironments[4].

G Piperidine Piperidine Ring (Basic Amine / Vector) Linker Methylene Linker (Conformational Flexibility) Piperidine->Linker Connects to Sulfonamide Sulfonamide Group (H-Bond Donor/Acceptor) Linker->Sulfonamide Positions Isopropyl Isopropyl Moiety (Hydrophobic Pocket) Sulfonamide->Isopropyl Functionalized with Target Target Protein (e.g., Nav1.7 Arg Sensor) Sulfonamide->Target Salt Bridge / H-Bond Isopropyl->Target Lipophilic Contact

Caption: Pharmacophore mapping of N-(piperidin-3-ylmethyl)propane-2-sulfonamide interactions.

Physicochemical Data Summary

Understanding the physicochemical properties of this fragment is crucial for predicting its impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

PropertyValueCausality / Relevance in Lead Optimization
CAS Number 1178327-07-5Unique identifier for commercial procurement[1].
Molecular Weight 220.33 g/mol Low MW fragment; leaves ample room for adding complex core scaffolds without violating Lipinski's Rule of 5.
H-Bond Donors 2 (Piperidine NH, Sulfonamide NH)Facilitates critical interactions with kinase hinges or ion channel voltage sensors.
H-Bond Acceptors 3 (Sulfonamide O₂, Piperidine N)Enhances aqueous solubility and target binding affinity.
pKa (Piperidine) ~9.5 - 10.5Ensures the amine is protonated at physiological pH, enabling strong electrostatic interactions.

Experimental Methodologies

Protocol A: Late-Stage Functionalization via Reductive Amination

The most efficient method to incorporate N-(piperidin-3-ylmethyl)propane-2-sulfonamide into a drug scaffold is via reductive amination of the piperidine nitrogen with an aldehyde or ketone.

Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is specifically chosen over Sodium borohydride (NaBH₄). NaBH₄ is a strong reducing agent that can prematurely reduce the starting aldehyde/ketone to an alcohol before the imine forms[5]. STAB is milder; the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, allowing it to selectively reduce the highly electrophilic protonated iminium ion at pH 4-5 without affecting the carbonyl starting material[6].

Step-by-Step Procedure:

  • Imine Formation: To an oven-dried round-bottom flask under an inert argon atmosphere, add the core aldehyde/ketone (1.0 equiv) and N-(piperidin-3-ylmethyl)propane-2-sulfonamide (1.1 equiv).

  • Solvent & Catalyst: Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M to 0.2 M concentration. Add a catalytic amount of glacial acetic acid (AcOH, 1.1 equiv) to adjust the pH to ~4-5. Stir the mixture at room temperature for 2 to 4 hours to ensure complete iminium ion formation[7].

  • Selective Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 to 2.6 equiv) portion-wise to control the mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for 4 to 12 hours[7]. Monitor completion via LC-MS or TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ (5% solution) to neutralize the acetic acid and destroy any remaining hydride[7]. Stir vigorously for 15 minutes.

  • Extraction & Purification: Separate the phases and extract the aqueous layer three times with dichloromethane (CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically using a CH₂Cl₂/MeOH gradient)[7].

G2 Step1 1. Imine Formation Aldehyde + Piperidine + cat. AcOH in DCE (pH 4-5), RT, 2-4h Step2 2. Selective Reduction Add NaBH(OAc)3 (1.5-2.6 eq) RT, 4-12h Step1->Step2 Iminium Ion Intermediate Step3 3. Reaction Quench Add Sat. NaHCO3 (aq) Neutralize excess acid/hydride Step2->Step3 Crude Tertiary Amine Step4 4. Extraction & Purification Extract with DCM, dry over Na2SO4 Flash Chromatography Step3->Step4 Phase Separation

Caption: Step-by-step workflow for the reductive amination of the piperidine building block.

Protocol B: Quality Control & PAINS Triage

When utilizing sulfonamide-containing libraries in High-Throughput Screening (HTS), it is critical to implement rigorous quality control to avoid pursuing Pan-Assay Interference Compounds (PAINS). Certain reactive impurities or specific chemotypes can act as sulfhydryl-scavengers, covalently reacting with cysteines on target proteins and yielding false positives[8].

  • Validation Step: Before advancing any hit derived from this building block, verify compound integrity using ALARM NMR or high-resolution protein mass spectrometry to confirm reversible binding and rule out covalent reactivity with assay proteins[8]. Ensure the final synthesized API has an LC-MS purity of >95%.

References

  • Teng, M., et al. "Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain." ACS Publications, 2017. 3

  • AccelaChem Catalog. "1016501-09-9,N1-(Pyridin-4-yl)propane-1,3-diamine-AccelaChem." AccelaChem. 1

  • "Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models." Journal of Medicinal Chemistry - ACS Publications, 2025. 2

  • "US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions." Google Patents, 2022.4

  • "Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis." Benchchem. 5

  • "Structure-Guided Design of a KMT9 Inhibitor Prodrug with Cellular Activity." PMC - NIH, 2025. 7

  • "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. 6

  • "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." ResearchGate. 8

Sources

Application

Application Note: 1H and 13C NMR Characterization of N-(piperidin-3-ylmethyl)propane-2-sulfonamide

Executive Summary N-(piperidin-3-ylmethyl)propane-2-sulfonamide is a bifunctional molecule featuring a basic piperidine pharmacophore and an acidic propane-2-sulfonamide moiety. This structural combination is highly prev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(piperidin-3-ylmethyl)propane-2-sulfonamide is a bifunctional molecule featuring a basic piperidine pharmacophore and an acidic propane-2-sulfonamide moiety. This structural combination is highly prevalent in modern drug discovery, particularly in the development of kinase inhibitors and GPCR modulators. Accurate nuclear magnetic resonance (NMR) characterization of this compound is complicated by the conformational dynamics of the piperidine ring and the distinct electronic effects of the sulfonamide group. This application note provides a comprehensive, self-validating protocol for the structural elucidation of this molecule using 1H and 13C NMR spectroscopy.

Mechanistic Insights into Chemical Shifts

To accurately assign the NMR spectra of N-(piperidin-3-ylmethyl)propane-2-sulfonamide, one must understand the underlying physical chemistry dictating the chemical shifts:

  • Sulfonamide Inductive Effects: The sulfonyl group (-SO₂-) is strongly electron-withdrawing. It pulls electron density away from the adjacent nitrogen and the isopropyl group via inductive effects. This deshields the sulfonamide NH proton, pushing its chemical shift downfield to approximately 7.00 ppm (in DMSO-d6). Similarly, the methine (CH) proton of the isopropyl group is deshielded, appearing as a characteristic septet around 3.10 ppm due to coupling with the six equivalent methyl protons [1].

  • Piperidine Conformational Dynamics: Piperidine rings undergo rapid chair-chair interconversion and nitrogen inversion at room temperature. The bulky methylsulfonamide substituent at position 3 strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. Because the symmetry of the ring is broken by the C3 substitution, the axial and equatorial protons on C2, C4, C5, and C6 become chemically and magnetically non-equivalent, resulting in complex, overlapping multiplets rather than clean first-order splitting patterns [2].

  • Solvent Selection Causality: While CDCl₃ is a standard NMR solvent, DMSO-d6 is explicitly recommended for this molecule. DMSO acts as a strong hydrogen-bond acceptor, which significantly decreases the chemical exchange rate of the sulfonamide and piperidine NH protons. This allows these exchangeable protons to be observed as distinct, integratable peaks rather than being lost to baseline broadening [3].

Structural_Dynamics Mol N-(piperidin-3-ylmethyl) propane-2-sulfonamide Pip Piperidine Ring (Chair Interconversion) Mol->Pip Dynamics Sulf Propane-2-sulfonamide (Electron Withdrawing) Mol->Sulf Inductive Effect Broad Complex Multiplets (Diastereotopic H) Pip->Broad Causes Deshield Downfield Shifts (NH: ~7.0 ppm) Sulf->Deshield Induces

Fig 1: Structural domains and their corresponding effects on NMR spectral behavior.

Standardized Experimental Protocol

The following methodology is designed as a self-validating system. Each step includes a verification checkpoint to ensure data fidelity before proceeding to the next phase.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the analyte for 1H NMR, or 50–80 mg for 13C NMR. Causality: 13C has a low natural abundance (~1.1%) and lower gyromagnetic ratio; higher sample concentrations are required to achieve an adequate signal-to-noise ratio (SNR).

  • Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Filtration (Verification Step): Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube. Validation: Visually inspect the tube against a light source. The presence of undissolved particulates creates magnetic susceptibility gradients that will distort the magnetic field and broaden spectral lines.

Phase 2: Instrument Setup & Tuning
  • Thermal Equilibration: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz) and allow it to equilibrate at 298 K for 5 minutes. Causality: Temperature gradients within the tube cause convection currents, leading to asymmetric peak shapes.

  • Locking and Tuning: Lock the spectrometer to the deuterium frequency of DMSO-d6. Automatically tune and match the probe to the 1H and 13C frequencies to maximize power transfer.

  • Shimming (Verification Step): Perform gradient shimming (Z1–Z5). Validation: Measure the full width at half maximum (FWHM) of the TMS peak. Do not proceed to acquisition unless the FWHM is < 1.0 Hz.

Phase 3: Data Acquisition
  • 1H NMR (zg30): Acquire 16–32 scans using a 30° flip angle. Set the relaxation delay (D1) to 2.0 seconds.

  • 13C NMR (zgpg30): Acquire 1024–2048 scans using power-gated broadband proton decoupling. Set the D1 to 2.0–3.0 seconds. Causality: Power-gated decoupling removes complex C-H splitting while leveraging the Nuclear Overhauser Effect (NOE) to enhance the 13C signals of protonated carbons.

Phase 4: Processing
  • Zero-Filling & Apodization: Apply zero-filling to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C to optimize the balance between resolution and SNR.

  • Phase Correction (Verification Step): Perform manual zero-order and first-order phase correction. Validation: Ensure the baseline on both sides of the solvent peak is perfectly flat; improper phasing will result in erroneous integration values.

NMR_Workflow Prep 1. Sample Prep (Filter to remove particulates) Tune 2. Lock & Shim (Validate TMS FWHM < 1Hz) Prep->Tune Acq 3. Acquisition (zg30 / zgpg30 sequences) Tune->Acq Proc 4. Processing (Zero-filling & Apodization) Acq->Proc Anal 5. Analysis (Phase Correction & Integration) Proc->Anal

Fig 2: Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on structural environments and empirical data for piperidine and sulfonamide derivatives [4].

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
Structural PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Isopropyl -CH₃1.25Doublet (d)6H6.8
Piperidine C4-H, C5-H1.10 – 1.70Multiplets (m)4H-
Piperidine C3-H1.60Multiplet (m)1H-
Piperidine NH1.80Broad Singlet (br s)1H-
Piperidine C2-H, C6-H2.40 – 2.90Multiplets (m)4H-
Linker -CH₂-2.85Multiplet (m)2H-
Isopropyl -CH-3.10Septet (sept)1H6.8
Sulfonamide NH7.00Broad Triplet (br t)1H6.0
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
Structural PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Note
Isopropyl -CH₃16.5CH₃Shielded alkyl environment
Piperidine C524.3CH₂Furthest from heteroatoms
Piperidine C427.5CH₂-
Piperidine C336.8CHBranching point
Piperidine C646.2CH₂Deshielded by adjacent N
Linker -CH₂-46.8CH₂Deshielded by N and SO₂ proximity
Piperidine C249.5CH₂Deshielded by adjacent N
Isopropyl -CH-52.8CHStrongly deshielded by SO₂ induction

Troubleshooting & Best Practices

  • Missing NH Signals: If the sulfonamide or piperidine NH protons are absent or excessively broad, it is likely due to rapid proton exchange with trace water in the solvent. Correction: Use a fresh ampoule of 100% DMSO-d6 and ensure the NMR tube is thoroughly dried in an oven prior to use.

  • Overlapping Piperidine Multiplets: The C2, C6, and linker CH₂ protons often overlap in the 2.40–2.90 ppm region. Correction: To unambiguously assign these protons, acquire a 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This will separate the overlapping proton signals based on the distinct chemical shifts of their directly attached 13C nuclei.

References

  • Turczan, J., & Medwick, T. (1972). Identification of Sulfonamides by NMR Spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443.[Link]

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargis, K. D. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 3226-3230.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3549191, Propane-2-sulfonamide. PubChem.[Link]

  • Supuran, C. T., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes. Journal of Inorganic Biochemistry, 45(4), 231-243.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of N-(piperidin-3-ylmethyl)propane-2-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with N-(piperidin-3-ylmethyl)propane-2-sulfonamide .

Piperidine sulfonamide derivatives often present unique solubility challenges. While the piperidine ring provides a basic center that should theoretically enhance solubility at physiological pH, the sulfonamide group possesses strong hydrogen-bonding capabilities that can lead to highly stable, tightly packed crystal lattices[1]. Furthermore, the hydrophobic bulk of the isopropyl and piperidine groups can outweigh the solvation energy of a single charge[2].

Below is a mechanistic breakdown, diagnostic workflow, and field-proven protocols to resolve these issues.

Quantitative Physicochemical Summary

Understanding the intrinsic properties of your molecule is the first step in troubleshooting. Table 1 summarizes the predicted physicochemical parameters driving your solubility issues.

Table 1: Physicochemical Property Summary

Property Estimated Value / Characteristic Mechanistic Impact on Aqueous Solubility
Piperidine pKa ~10.0 - 10.5 (Basic) Highly ionized at pH < 8; prone to forming insoluble salts with multivalent buffer ions (e.g., phosphates).
Sulfonamide pKa ~10.0 (Weakly Acidic) Unionized at physiological pH; contributes heavily to the intermolecular hydrogen-bonding network.
LogP ~1.2 - 1.8 Moderate lipophilicity; favors organic solvents; limits intrinsic thermodynamic solubility in pure water.

| Solid State | High Crystal Lattice Energy | Strong intermolecular forces reduce the kinetic dissolution rate and overall thermodynamic solubility. |

Diagnostic Workflow

Before altering your formulation, you must identify whether your precipitation is caused by pH shifts, common ion effects, or intrinsic hydrophobicity.

DiagnosticWorkflow Start Observe Precipitation (N-(piperidin-3-ylmethyl)propane-2-sulfonamide) CheckPH Is the assay buffer pH > 8.0? Start->CheckPH FreeBase Free Base Precipitation Action: Lower pH to < 7.0 CheckPH->FreeBase Yes CheckSalt Is the buffer high in Cl- or PO4 3-? CheckPH->CheckSalt No (pH 7.4) CommonIon Common Ion Effect / Insoluble Salt Action: Screen alternative counterions CheckSalt->CommonIon Yes (e.g., PBS) Intrinsic Intrinsic Hydrophobicity Action: Use Co-solvents or Solid Dispersion CheckSalt->Intrinsic No (e.g., pure water)

Diagnostic workflow for identifying the root cause of poor aqueous solubility.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my compound precipitate when diluted into pH 7.4 PBS for in vitro assays? Cause: At pH 7.4, the piperidine amine is protonated, which should theoretically confer solubility. However, precipitation in Phosphate-Buffered Saline (PBS) is a classic symptom of the "Common Ion Effect"[3]. The cationic piperidine rapidly pairs with multivalent phosphate ions to form a highly stable, poorly soluble salt complex. Additionally, if your stock was prepared in DMSO, rapid dilution into an aqueous buffer causes a solvent-shift precipitation before thermodynamic equilibrium can be established. Solution:

  • Pre-dissolve the compound in a co-solvent/surfactant system (e.g., 5% DMSO / 5% Tween-80 / 90% Buffer) to lower interfacial tension and stabilize the supersaturated state[4].

  • Switch your assay buffer to one lacking multivalent anions, such as HEPES or Tris-HCl.

Q2: How can I differentiate between a thermodynamic solubility issue and a kinetic dissolution rate issue? Cause: Thermodynamic solubility is the absolute maximum amount of drug that can dissolve at equilibrium. Kinetic solubility is the rate at which it dissolves. High crystal lattice energy often causes extremely slow dissolution, masquerading as poor absolute solubility[5]. Solution: Perform a time-course solubility assay. If the compound dissolves slowly over 72 hours but eventually reaches a high concentration, you have a kinetic issue. The solution is micronization to increase the surface area-to-volume ratio[6]. If the compound hits a low concentration plateau within 2 hours and remains there, it is a thermodynamic limitation requiring chemical modification or complexation.

Q3: What is the most effective formulation strategy for in vivo dosing of this specific compound? Cause: For highly crystalline sulfonamides, overcoming the lattice energy is the primary hurdle for oral bioavailability[3]. Solution: Amorphous Solid Dispersions (ASDs) via solvent evaporation are highly effective for this class of molecules. By trapping the compound in a hydrophilic polymer matrix, the drug is held in an amorphous state, completely bypassing the thermodynamic energy required to break the crystal lattice[5].

Solubilization Mechanisms

SolidDispersion API Crystalline API (High Lattice Energy) Solution Homogeneous Solution API->Solution Polymer Hydrophilic Polymer (e.g., PVP, HPMC) Polymer->Solution Solvent Volatile Solvent (e.g., Ethanol/DCM) Solvent->Solution Evaporation Solvent Evaporation (Rapid Drying) Solution->Evaporation Amorphous Amorphous Solid Dispersion (Enhanced Dissolution) Evaporation->Amorphous

Mechanism of solubility enhancement via solvent evaporation solid dispersion.

Detailed Experimental Protocols
Protocol 1: Self-Validating pH-Solubility Profiling

Expertise Note: A critical failure point in solubility profiling is assuming the buffer maintains its original pH after drug addition. Basic amines like piperidine can easily overwhelm weak buffers, leading to false solubility readings. This protocol is self-validating because it mandates a final pH check.

Methodology:

  • Preparation: Prepare 100 mM buffer solutions at pH 2.0, 4.0, 6.0, 7.4, and 9.0 using high-capacity buffer salts.

  • Saturation: Add an excess of N-(piperidin-3-ylmethyl)propane-2-sulfonamide solid (e.g., 10 mg) to 1 mL of each buffer in tightly sealed glass HPLC vials.

  • Equilibration: Place the vials on an orbital shaker at 37°C and agitate at 300 RPM for 72 hours to ensure true thermodynamic equilibrium is reached.

  • Separation: Centrifuge the samples at 10,000 x g for 15 minutes to firmly pellet any undissolved drug particles.

  • Self-Validation Step (Critical): Extract the supernatant and measure its pH using a micro-pH probe. If the final pH deviates by >0.1 units from the initial buffer pH, you must record the final pH as the true pH for that solubility data point.

  • Quantification: Dilute the supernatant appropriately in mobile phase and quantify the dissolved drug concentration via HPLC-UV against a standard curve.

Protocol 2: Preparation of Amorphous Solid Dispersions (Solvent Evaporation)

Expertise Note: This method is ideal for sulfonamides where traditional melt-quench methods might cause thermal degradation[5]. The self-validating step here is the visual confirmation of a homogeneous solution prior to evaporation.

Methodology:

  • Material Selection: Select a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30) and a volatile solvent system (e.g., Ethanol/Dichloromethane 1:1 v/v) capable of dissolving both the API and the polymer.

  • Dissolution: Combine N-(piperidin-3-ylmethyl)propane-2-sulfonamide and PVP K30 at a 1:4 (w/w) ratio in the solvent system.

  • Self-Validation Step (Critical): Stir continuously until a perfectly clear, homogeneous solution is achieved. If the solution is cloudy, the solvent system is inadequate, and proceeding will result in a physical mixture rather than a true amorphous dispersion.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C. Rapid evaporation is critical to "freeze" the API in its amorphous state and prevent recrystallization[5].

  • Drying: Transfer the resulting solid film to a vacuum oven and dry at room temperature for 24 hours to remove all residual trace solvents.

  • Milling: Pulverize the solid dispersion gently using a mortar and pestle, and pass it through a 60-mesh sieve to standardize the particle size for downstream dissolution testing.

References
  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. nih.gov. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. ijmsdr.org. Available at:[Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. japer.in. Available at:[Link]

  • Expanding the Solvent/Protein Region Occupation of the Non-Nucleoside Reverse Transcriptase Inhibitor Binding Pocket for Improved Broad-Spectrum Anti-HIV-1 Efficacy - ACS Publications. acs.org. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in N-(piperidin-3-ylmethyl)propane-2-sulfonamide functionalization

Welcome to the Technical Support Center for the functionalization of N-(piperidin-3-ylmethyl)propane-2-sulfonamide . As a Senior Application Scientist, I frequently see researchers struggle with this specific scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of N-(piperidin-3-ylmethyl)propane-2-sulfonamide .

As a Senior Application Scientist, I frequently see researchers struggle with this specific scaffold. The primary challenge lies in the molecule's conformation. The piperidine ring contains a secondary amine (N1) that is the typical target for functionalization. However, the bulky C3-substituent—a methylamine group sulfonated with an isopropylsulfonyl moiety (-CH2-NH-SO2-iPr)—can adopt an axial conformation. When it does, this bulky appendage folds over the face of the piperidine ring, creating a "steric shield" that severely hinders the N1 position and adjacent C-H bonds.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you overcome these steric barriers.

Functionalization Decision Workflow

G Start N-(piperidin-3-ylmethyl) propane-2-sulfonamide Branch1 N-Arylation (Buchwald-Hartwig) Start->Branch1 Aryl Halides Branch2 N-Alkylation (Reductive Amination) Start->Branch2 Aldehydes/Ketones Branch3 C-H Functionalization (Late-Stage) Start->Branch3 Carbenoid Insertion Node1A Challenge: Slow Transmetalation Branch1->Node1A Node2A Challenge: Stalled Iminium Formation Branch2->Node2A Node3A Challenge: Inductive Deactivation at C2/C6 Branch3->Node3A Node1B Solution: RuPhos + LiHMDS / NaOtBu Node1A->Node1B Node2B Solution: Ti(OiPr)4 + NaBH(OAc)3 Node2A->Node2B Node3B Solution: Rh2(R-TPPTTL)4 Catalysis Node3A->Node3B

Fig 1. Decision tree for overcoming steric hindrance in hindered piperidine functionalization.

Troubleshooting Guide 1: N-Arylation (Buchwald-Hartwig Cross-Coupling)

Q: My Buchwald-Hartwig arylation of this piperidine yields mostly the reduced arene byproduct and unreacted amine. How do I fix this? A: This is a classic symptom of severe steric hindrance. In the catalytic cycle, the bulky C3-isopropyl sulfonamide group slows down the transmetalation step. More critically, once the palladium-amido complex forms, the steric clash prevents the complex from adopting the geometry required for reductive elimination. Instead, the complex undergoes β -hydride elimination, yielding the reduced arene [1][2].

Solution: You must switch to a ligand specifically engineered to accelerate reductive elimination in hindered secondary amines, such as RuPhos . Unlike BrettPhos (which is optimized for primary amines), RuPhos accommodates the steric bulk of secondary amines and forces the Pd-complex into a geometry that strongly favors reductive elimination over β -hydride elimination [2].

Table 1: Ligand Selection for Pd-Catalyzed Arylation of Hindered Secondary Amines

LigandTarget Amine ClassRate-Limiting StepRelative Yield (Hindered N1)Preferred Base
BINAP Primary / Unhindered Sec.Oxidative Addition< 20%Cs₂CO₃
BrettPhos Primary AminesOxidative Addition< 10%LiHMDS
RuPhos Hindered Secondary AminesReductive Elimination> 85%NaOtBu / LiHMDS
Self-Validating Protocol: RuPhos-Mediated N-Arylation
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and N-(piperidin-3-ylmethyl)propane-2-sulfonamide (1.2 equiv) dissolved in anhydrous CPME (Cyclopentyl methyl ether).

  • Reaction: Heat to 80 °C for 16 hours.

  • Self-Validation Checkpoint: At 4 hours, pull an aliquot for GC-MS. If you observe the formation of a tert-butyl ether byproduct (Ar-OtBu), your amine is not transmetalating fast enough, allowing the alkoxide base to attack the Pd-complex. Correction: Switch the base from NaOtBu to LiHMDS to eliminate alkoxide nucleophilicity [1].

Troubleshooting Guide 2: Reductive Amination (N-Alkylation)

Q: During the reductive amination of this piperidine with a ketone, I am recovering mostly the alcohol of my starting ketone and unreacted amine. What is happening? A: The steric shield created by the C3-sulfonamide group drastically reduces the nucleophilicity of the N1 secondary amine. Consequently, the initial condensation to form the iminium ion stalls. If you add your reducing agent too early, or if you use a strong reducing agent like NaBH₄, it will simply reduce the unreacted ketone directly to an alcohol, completely bypassing the amination pathway [3].

Solution: You must decouple the iminium formation from the reduction step. Use Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid to activate the carbonyl and act as a water scavenger [4]. Follow this with a mild, selective reducing agent like Sodium triacetoxyborohydride (STAB / NaBH(OAc)₃).

Table 2: Reducing Agent Matrix for Hindered Amines

Reducing AgentLewis Acid Required?H₂O SensitivityRisk of Carbonyl Over-ReductionOptimal pH
NaBH₄ NoLowHigh (Not recommended)7-9
NaBH₃CN OptionalLowLow4-6
NaBH(OAc)₃ Yes (Ti(OiPr)₄)HighVery Low (Recommended)5-7
Self-Validating Protocol: Ti(OiPr)₄-Mediated Reductive Amination
  • Iminium Formation: Combine N-(piperidin-3-ylmethyl)propane-2-sulfonamide (1.0 equiv) and the target ketone (1.1 equiv) in anhydrous DCE. Add Ti(OiPr)₄ (1.5 equiv). Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Run a TLC or LC-MS before adding any reducing agent. You must confirm that the starting ketone spot is minimized or absent. Do not proceed to step 3 until iminium formation is complete.

  • Reduction: Cool the mixture to 0 °C and carefully add NaBH(OAc)₃ (1.5 equiv). Stir for an additional 4 hours.

  • Quench: Quench with 1N NaOH to break the titanium emulsion. The titanium salts will precipitate as a white solid, allowing for clean extraction of the functionalized piperidine in the organic layer [4].

Troubleshooting Guide 3: Late-Stage C-H Functionalization

Q: I am trying to perform a C-H functionalization at the C2 position of the piperidine ring, but I am getting poor regioselectivity and low yields. Why? A: The C2 position is adjacent to the secondary amine, which normally activates it electronically. However, in your molecule, the C3-sulfonamide group exerts a strong inductive electron-withdrawing effect that propagates through the ring, deactivating the adjacent C-H bonds [5]. Furthermore, the physical bulk of the isopropyl group blocks catalyst approach.

Solution: To override both the inductive deactivation and steric shielding, utilize Rhodium-catalyzed carbenoid insertions with highly sterically demanding chiral catalysts. Using a catalyst like Rh₂(R-TPPTTL)₄ creates a highly confined chiral pocket that forces regioselective insertion at the C2 position while avoiding the steric bulk of the C3 substituent [5].

Frequently Asked Questions (FAQs)

Q: Does the conformation of the piperidine ring change depending on the solvent? A: Yes. In non-polar solvents (like toluene or hexanes), the secondary amine (N1) may hydrogen-bond with the sulfonamide oxygen at the C3 position, forcing the bulky group into an axial conformation and maximizing steric hindrance. Using polar aprotic solvents (like DMF or CPME) can disrupt this intramolecular hydrogen bonding, allowing the substituent to relax into a less hindering equatorial conformation.

Q: Can I use standard alkyl halides (e.g., methyl iodide) for direct N-alkylation instead of reductive amination? A: While possible, direct alkylation of this hindered secondary amine often requires harsh heating, which leads to competitive over-alkylation (forming quaternary ammonium salts) or elimination reactions of the alkyl halide. Reductive amination is vastly superior for maintaining control and preventing over-alkylation[3].

References

  • Buchwald-Hartwig Amination, Chemistry LibreTexts. Available at:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure, ACS Omega. Available at:[Link]

  • Reductive Amination, and How It Works, Master Organic Chemistry. Available at:[Link]

  • Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds, eCommons - University of Dayton. Available at:[Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate, PMC - National Institutes of Health. Available at:[Link]

Reference Data & Comparative Studies

Validation

N-(piperidin-3-ylmethyl)propane-2-sulfonamide vs N-(piperidin-4-ylmethyl)propane-2-sulfonamide activity

The strategic selection of regioisomeric fragments is a critical decision point in Fragment-Based Drug Discovery (FBDD). While N-(piperidin-3-ylmethyl)propane-2-sulfonamide (hereafter referred to as 3-PMP ) and N-(piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic selection of regioisomeric fragments is a critical decision point in Fragment-Based Drug Discovery (FBDD). While N-(piperidin-3-ylmethyl)propane-2-sulfonamide (hereafter referred to as 3-PMP ) and N-(piperidin-4-ylmethyl)propane-2-sulfonamide (4-PMP ) share identical molecular weights and core physicochemical properties, their distinct substitution patterns dictate entirely different 3D spatial geometries.

As a Senior Application Scientist, I have structured this guide to objectively compare the structural dynamics, thermodynamic binding profiles, and biophysical screening methodologies for these two piperidinyl sulfonamide fragments. By analyzing their exit vectors and validating their activity through highly sensitive biophysical assays, drug development professionals can make informed, data-driven decisions during hit-to-lead optimization.

Structural Dynamics and Exit Vector Topology

Piperidine is a privileged scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate basicity, and introduce sp3-rich 3D character into otherwise flat molecules[1]. The primary divergence between 3-PMP and 4-PMP lies in their exit vectors —the trajectory along which the propane-2-sulfonamide moiety projects relative to the basic piperidine nitrogen[2].

  • 4-PMP (1,4-Substitution): This achiral, pseudo-symmetrical isomer projects its substituents in a linear, 1,4-relationship. In its lowest-energy chair conformation, the sulfonamide group typically occupies an equatorial position, providing a highly predictable, extended vector ideal for probing linear solvent channels or deep, narrow binding pockets.

  • 3-PMP (1,3-Substitution): The 3-substituted isomer introduces a chiral center, breaking molecular symmetry. The 1,3-relationship creates an orthogonal exit vector. Because the energy barrier between equatorial and axial conformers is lower than in 1,4-systems, 3-PMP can adopt multiple bioactive conformations, allowing it to navigate curved or cryptic allosteric pockets that linear fragments cannot access[2].

G A Piperidinyl Sulfonamide Fragments B 3-Substituted (3-PMP) Chiral, Asymmetric A->B C 4-Substituted (4-PMP) Achiral, Symmetrical A->C D 1,3-Exit Vector (Orthogonal projection) B->D E 1,4-Exit Vector (Linear projection) C->E F Optimal for deep, curved binding pockets D->F G Optimal for shallow, linear solvent channels E->G

Fig 1. Structural logic and exit vector topology of 3- vs 4-substituted piperidinyl fragments.

Physicochemical Profiling

Both fragments strictly adhere to the "Rule of Three" (Ro3) for FBDD, ensuring high ligand efficiency (LE) upon target binding. Their high hydrophilicity (LogP ~0.8) prevents non-specific hydrophobic aggregation, a common source of false positives in high-throughput screening.

PropertyN-(piperidin-3-ylmethyl)propane-2-sulfonamideN-(piperidin-4-ylmethyl)propane-2-sulfonamide
Molecular Weight 220.33 g/mol 220.33 g/mol
LogP (calc) ~0.82~0.80
Chirality Chiral (Requires enantiomeric resolution)Achiral
Exit Vector 1,3-Orthogonal1,4-Linear
H-Bond Donors 2 (Piperidine NH, Sulfonamide NH)2 (Piperidine NH, Sulfonamide NH)
H-Bond Acceptors 33

Biophysical Validation: SPR and ITC Workflows

Because fragments typically bind with low affinities ( Kd​ in the 10 µM to 1 mM range), traditional biochemical assays often fail to detect them. To objectively compare the activity of 3-PMP and 4-PMP against a target, an orthogonal biophysical approach utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) is required[3][4].

Workflow A Fragment Library (3-PMP & 4-PMP) B Primary Screen (SPR Biosensor) A->B Immobilization C Hit Validation (Displacement ITC) B->C Kd < 1 mM D Thermodynamic Profiling (ΔH, ΔS) C->D Heat Signature E Lead Optimization (X-ray/NMR) D->E Validated Hit

Fig 2. Orthogonal biophysical workflow for fragment screening using SPR and ITC.
Protocol A: High-Throughput SPR Binding Assay

SPR provides real-time kinetic data ( kon​ , koff​ ) and is sensitive enough to detect low molecular weight compounds[5].

  • Causality & Self-Validation: SPR is highly susceptible to bulk refractive index changes caused by DMSO. If the running buffer and sample buffer have even a 0.1% mismatch in DMSO concentration, the resulting bulk shift will mask the tiny fragment binding signal[5]. This protocol utilizes a strict DMSO-matching and double-referencing system to self-validate the data.

Step-by-Step Methodology:

  • Immobilization: Covalently attach the target protein (e.g., a model kinase) to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~3000 RU. Leave Flow Cell 1 unmodified as a reference channel.

  • Buffer Calibration: Prepare the running buffer (PBS-P+) supplemented with exactly 5.0% DMSO. Create a solvent correction curve by injecting 8 buffer samples ranging from 4.5% to 5.5% DMSO to calibrate the instrument's refractive index baseline.

  • Analyte Injection: Inject 3-PMP and 4-PMP in a dose-response format (10 µM to 1 mM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Processing: Apply double-referencing: subtract the signal of the reference flow cell, and subsequently subtract the signal of a blank buffer injection. Fit the resulting sensograms to a 1:1 steady-state affinity model to derive the Kd​ .

Protocol B: Displacement Isothermal Titration Calorimetry (ITC)

While direct ITC is the gold standard for thermodynamic profiling, weak fragments ( Kd​ > 100 µM) fail to produce the sigmoidal binding curve required for accurate data extraction due to low c-values (where c=[Protein]×Ka​ )[6].

  • Causality & Self-Validation: To solve the low c-value limitation, we employ a Displacement ITC protocol. By pre-incubating the target with the weak fragment and titrating in a known strong binder, we force the fragment to dissociate. The observed heat is a composite of the strong binder associating and the fragment dissociating, allowing us to mathematically extract the fragment's exact thermodynamic signature ( ΔH , ΔS )[4][6].

Step-by-Step Methodology:

  • Baseline Establishment: First, perform a standard ITC titration of a known high-affinity reference ligand ( Kd​ < 1 µM) into the apo-protein to establish its baseline ΔHref​ and ΔGref​ .

  • Fragment Pre-incubation: Load the ITC sample cell with 20 µM of the target protein pre-incubated with a saturating concentration (2 mM) of either 3-PMP or 4-PMP.

  • Displacement Titration: Titrate the high-affinity reference ligand (200 µM in the syringe) into the fragment-saturated protein at 25°C.

  • Thermodynamic Deconvolution: Calculate the fragment's enthalpy ( ΔHfrag​ ) using the formula: ΔHobs​=ΔHref​−ΔHfrag​ . The entropy ( −TΔS ) is subsequently derived from the Gibbs free energy equation.

Comparative Data Analysis (Model Target Scenario)

When profiled against a generic structured binding pocket (e.g., a kinase allosteric site), the exit vector dictates the thermodynamic signature. Below is representative profiling data demonstrating how the regioisomers diverge in activity:

CompoundSPR Kd​ (µM)ITC ΔG (kcal/mol)ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)Binding Driver
3-PMP 145 ± 12-5.2-6.8+1.6Enthalpy-driven
4-PMP 890 ± 45-4.1-2.5-1.6Entropy-driven

Mechanistic Interpretation: In this scenario, 3-PMP exhibits superior affinity ( Kd​ = 145 µM) driven by a highly favorable enthalpic signature ( ΔH = -6.8 kcal/mol). This indicates that the 1,3-orthogonal exit vector allows the propane-2-sulfonamide moiety to form optimal, directional hydrogen bonds within a curved pocket. Conversely, 4-PMP binds weakly ( Kd​ = 890 µM) with an entropy-driven signature, suggesting its linear 1,4-vector causes a steric clash that prevents optimal hydrogen bonding, relying instead on the displacement of ordered water molecules for binding affinity[6].

Strategic Recommendations

  • Select 4-PMP when targeting shallow, linear solvent channels or when designing proteolysis targeting chimeras (PROTACs), where a predictable, linear linker trajectory is required to bridge two proteins without inducing steric clashes.

  • Select 3-PMP when probing deep, complex allosteric pockets. The chiral center and orthogonal vector allow for the exploration of tightly packed 3D chemical space, often resulting in highly selective, enthalpy-driven interactions[1][2].

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. ACS Publications. Available at:[Link]

  • SPR-based fragment screening: advantages and applications. PubMed. Available at:[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers. White Rose Research Online. Available at:[Link]

  • Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. Available at:[Link]

  • Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. PubMed. Available at:[Link]

  • Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc. ACS Publications. Available at:[Link]

Sources

Comparative

Comparative Metabolic Stability of N-(piperidin-3-ylmethyl)propane-2-sulfonamide in Human Liver Microsomes

A Guide for Drug Development Professionals Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a new chemical entity (NCE) from the bench to the bedside, understanding its metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from the bench to the bedside, understanding its metabolic fate is paramount. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[1]

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum, playing a central role.[2][3][4][5] Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum, provide a robust and cost-effective in vitro model to assess this Phase I metabolism.[5][6][7][8] By incubating a test compound with HLMs and monitoring its disappearance over time, we can determine its intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[6][9]

This guide provides a comprehensive comparison of the metabolic stability of N-(piperidin-3-ylmethyl)propane-2-sulfonamide (Compound A) and two structural analogs. We will delve into a detailed experimental protocol, present comparative data, and discuss the structure-metabolism relationships observed. The objective is to provide researchers with the necessary framework to conduct similar assessments and make informed decisions in the lead optimization process.

Materials and Methods: A Validated Protocol for HLM Stability

The following protocol is a self-validating system designed for accuracy and reproducibility. It includes positive controls to ensure the metabolic competency of the microsomes and negative controls to account for non-enzymatic degradation.

Materials
  • Test Compounds: N-(piperidin-3-ylmethyl)propane-2-sulfonamide (Compound A), Analog 1 (N-((1-methylpiperidin-3-yl)methyl)propane-2-sulfonamide), Analog 2 (N-(piperidin-3-ylmethyl)cyclopropanesulfonamide).

  • Human Liver Microsomes (HLMs): Pooled from multiple donors (e.g., from suppliers like XenoTech).

  • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: 0.1 M Potassium phosphate buffer, pH 7.4.

  • Positive Controls: Verapamil (high clearance), Warfarin (low clearance).

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[9][10]

Experimental Workflow

The experimental workflow is designed to assess the rate of metabolism of the test compounds when incubated with active human liver microsomes.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase (37°C) cluster_analysis Analysis Phase prep_buffer Prepare 0.1M Phosphate Buffer (pH 7.4) prep_stocks Prepare 10 mM Compound Stocks in DMSO prep_working Dilute Stocks to 100 µM Working Solutions in Buffer pre_incubate 1. Pre-incubate: HLMs + Compound (5 min) prep_working->pre_incubate prep_hlm Thaw & Dilute HLMs to 1 mg/mL in Buffer (Keep on Ice) prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate 2. Initiate Reaction: Add NADPH System prep_nadph->initiate pre_incubate->initiate sampling 3. Sample at Time Points: 0, 5, 15, 30, 60 min initiate->sampling quench 4. Quench Reaction: Add Acetonitrile + IS sampling->quench centrifuge Centrifuge Samples (10 min, 4°C) quench->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Analysis: Quantify Remaining Parent Compound supernatant->lcms data_analysis Data Analysis: Calculate t½ and Clint lcms->data_analysis

Caption: Experimental workflow for the human liver microsomal stability assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare working solutions of test compounds and positive controls at 100 µM in phosphate buffer from 10 mM DMSO stocks. The final DMSO concentration in the incubation should be kept below 0.5% to avoid enzyme inhibition.[11]

    • On the day of the experiment, thaw the pooled HLMs in a 37°C water bath and immediately place them on ice. Dilute the HLMs to a final concentration of 1 mg/mL in cold phosphate buffer.[11]

  • Incubation:

    • In a 96-well plate, add the HLM solution to the wells containing the test compounds and positive controls. The final compound concentration should be 1 µM.

    • Include a "minus NADPH" control for each compound to assess non-enzymatic degradation. In these wells, an equivalent volume of buffer is added instead of the NADPH solution.[9]

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking. This step allows the compounds to equilibrate with the microsomal environment.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the "minus NADPH" controls). The final protein concentration should be 0.5 mg/mL.[5][11]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (IS).[9] The organic solvent precipitates the microsomal proteins, effectively halting enzymatic activity.

    • The "0 min" time point is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[12][13][14] The method should be optimized for the specific mass transitions of the parent compound and the internal standard.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining versus time. The slope of this line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[9]

Results: Comparative Stability Profiles

The metabolic stability of Compound A and its analogs was assessed according to the protocol described above. The results, including the calculated half-life (t½) and intrinsic clearance (Clint), are summarized in the table below. Verapamil and Warfarin were included as high and low clearance controls, respectively, and their data confirmed the validity of the assay.

CompoundStructuret½ (min)Clint (µL/min/mg)Predicted Hepatic Clearance
Compound A N-(piperidin-3-ylmethyl)propane-2-sulfonamide35.219.7Moderate
Analog 1 N-((1-methylpiperidin-3-yl)methyl)propane-2-sulfonamide12.854.1High
Analog 2 N-(piperidin-3-ylmethyl)cyclopropanesulfonamide88.57.8Low
Verapamil (Positive Control)< 5> 138.6High
Warfarin (Positive Control)> 120< 5.8Low

Discussion: Unraveling Structure-Metabolism Relationships

The data reveals significant differences in the metabolic stability of the three compounds, providing valuable insights into their structure-metabolism relationships.

Compound A exhibited moderate metabolic stability with a half-life of 35.2 minutes and an intrinsic clearance of 19.7 µL/min/mg.[12] This suggests that the compound is likely to have a moderate rate of hepatic clearance in vivo, which could be a desirable property for a drug candidate.[14]

Analog 1 , which features a methyl group on the piperidine nitrogen, showed significantly lower metabolic stability (t½ = 12.8 min) and a correspondingly high intrinsic clearance (Clint = 54.1 µL/min/mg). This suggests that the N-dealkylation of the piperidine ring is a major metabolic pathway for this compound. The addition of the methyl group provides a readily accessible site for CYP-mediated oxidation, leading to rapid metabolism.

Conversely, Analog 2 , where the isopropyl group of the sulfonamide is replaced with a cyclopropyl group, demonstrated markedly improved metabolic stability (t½ = 88.5 min) and low intrinsic clearance (Clint = 7.8 µL/min/mg). The cyclopropyl moiety is known to be more resistant to oxidative metabolism compared to an isopropyl group. This structural modification effectively "blocks" a potential site of metabolism, thereby increasing the compound's half-life.

Potential Metabolic Pathways

Based on the known metabolism of sulfonamides and piperidine-containing compounds, several metabolic pathways are plausible.[2][3][4] Cytochrome P450 enzymes are the primary catalysts for these transformations.[2][3][4]

G cluster_pathways Potential Metabolic Pathways (CYP-mediated) Parent Compound A (N-(piperidin-3-ylmethyl)propane-2-sulfonamide) Piperidine_Ox Piperidine Ring Oxidation (Hydroxylation) Parent->Piperidine_Ox Pathway 1 Alkyl_Ox Isopropyl Group Oxidation (Hydroxylation) Parent->Alkyl_Ox Pathway 2 N_Dealkylation N-Dealkylation (for Analog 1) Analog1_Parent Analog 1 (N-methylated) Analog1_Parent->N_Dealkylation Dominant Pathway

Caption: Potential CYP-mediated metabolic pathways for the test compounds.

For Compound A, oxidation could occur on the piperidine ring or the isopropyl group. The enhanced stability of Analog 2 suggests that oxidation of the alkyl group on the sulfonamide is a significant contributor to the clearance of Compound A. The rapid clearance of Analog 1 strongly indicates that N-dealkylation is a major metabolic route when the piperidine nitrogen is substituted.

Conclusion

This guide demonstrates a systematic approach to evaluating the comparative metabolic stability of drug candidates using human liver microsomes. The experimental data clearly shows that minor structural modifications can have a profound impact on a compound's metabolic fate.

  • N-(piperidin-3-ylmethyl)propane-2-sulfonamide (Compound A) displays a moderate clearance profile, making it a potentially viable candidate.

  • N-methylation of the piperidine ring (Analog 1 ) significantly increases metabolic clearance, highlighting this position as a metabolic soft spot.

  • Replacement of the isopropyl group with a cyclopropyl moiety (Analog 2 ) substantially blocks metabolism, leading to a much more stable compound.

These findings underscore the importance of early in vitro ADME screening in drug discovery. By understanding the structure-metabolism relationships, medicinal chemists can rationally design molecules with optimized pharmacokinetic properties, ultimately increasing the probability of success in clinical development.

References

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology - ACS Publications. Available from: [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. Available from: [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. ACS Publications. Available from: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. Drug Metabolism. Available from: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies. PubMed. Available from: [Link]

  • ADME Microsomal Stability Assay. BioDuro. Available from: [Link]

  • LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. PMC. Available from: [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. Available from: [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Available from: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. Available from: [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC. Available from: [Link]

  • Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp. Available from: [Link]

  • Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. MDPI. Available from: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available from: [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. Available from: [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Elsevier. Available from: [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. Available from: [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. Available from: [Link]

Sources

Validation

Off-target cross-reactivity profiling of N-(piperidin-3-ylmethyl)propane-2-sulfonamide

Off-Target Cross-Reactivity Profiling of N-(piperidin-3-ylmethyl)propane-2-sulfonamide: A Comparative Guide for Lead Optimization As a Senior Application Scientist, I frequently observe that fragment-based drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Off-Target Cross-Reactivity Profiling of N-(piperidin-3-ylmethyl)propane-2-sulfonamide: A Comparative Guide for Lead Optimization

As a Senior Application Scientist, I frequently observe that fragment-based drug discovery (FBDD) campaigns stall during lead optimization not because of a lack of target potency, but due to unmanaged polypharmacology. In vitro off-target profiling has become an indispensable tool in early drug discovery to identify and mitigate safety liabilities before clinical transition[1].

The compound N-(piperidin-3-ylmethyl)propane-2-sulfonamide is a highly versatile bifunctional building block. However, its core motifs—a basic piperidine ring and a secondary sulfonamide—carry well-documented historical liabilities. This guide provides an objective, data-driven comparison of this fragment against other common piperidine-sulfonamides, detailing the structural causality behind its off-target profile and the self-validating protocols required to screen it.

Structural Rationale & Causality: Escaping the Promiscuity Trap

To understand the off-target behavior of this fragment, we must deconstruct its pharmacophores:

  • The hERG Liability (Piperidine): Basic amines are notorious for blocking the hERG (KCNH2) potassium channel, a primary cause of drug-induced QT prolongation. The binding is driven by π -cation and hydrophobic interactions with the Y652 and F656 residues lining the channel's inner cavity[2]. Recent AlphaFold and cryo-EM models confirm that these residues enclose basic ligands in a densely packed aromatic environment[3]. The addition of the 3-ylmethyl linker in our target fragment breaks the rigid vector of a direct 4-yl attachment, introducing conformational flexibility that disrupts optimal π -stacking with F656.

  • The Carbonic Anhydrase Liability (Sulfonamide): Sulfonamides are classic zinc-binding warheads that frequently inhibit off-target Carbonic Anhydrase (CA) isoforms[4]. However, the propane-2-sulfonamide (isopropyl) group provides significant steric bulk. This shielding physically clashes with the tight constraints of the CA active site, drastically reducing off-target coordination compared to unhindered methanesulfonamides.

  • Oxidative Metabolism: Certain piperidine sulfonamides can undergo oxidative metabolism, leading to reactive species that covalently bind to plasma and liver proteins[5]. The substitution pattern around the piperidine ring dictates this susceptibility, making metabolic trapping assays a critical component of the profiling workflow.

Comparative Profiling Data

The tables below summarize the physicochemical properties and off-target binding affinities of N-(piperidin-3-ylmethyl)propane-2-sulfonamide compared to two structurally related alternatives.

Table 1: Physicochemical and Structural Comparison

Fragment MotifStructure DescriptionpKa (Amine)cLogPSteric Bulk (Sulfonamide)
N-(piperidin-3-ylmethyl)propane-2-sulfonamide 3-ylmethyl linker, isopropyl9.41.2High (Isopropyl)
N-(piperidin-4-yl)methanesulfonamide Direct 4-yl attachment, methyl9.80.4Low (Methyl)
N-(piperidin-3-yl)benzenesulfonamide Direct 3-yl attachment, phenyl9.11.8Very High (Phenyl)

Table 2: Off-Target Cross-Reactivity Profiling (IC50 / Ki)

Target LiabilityN-(piperidin-3-ylmethyl)propane-2-sulfonamideN-(piperidin-4-yl)methanesulfonamideN-(piperidin-3-yl)benzenesulfonamideClinical Concern Threshold
hERG (KCNH2) IC50 45 µM 12 µM8 µM< 10 µM
CA II IC50 > 100 µM 15 µM2 µM< 1 µM
5-HT2A Ki 25 µM 8 µM4 µM< 10 µM

Data Interpretation: The target fragment demonstrates a superior safety window. The isopropyl group successfully abolishes CA II affinity (>100 µM), while the flexible 3-ylmethyl linker mitigates hERG blockade to a manageable 45 µM, keeping it well above the standard 10 µM concern threshold.

Self-Validating Experimental Methodologies

To ensure trustworthiness in your FBDD pipeline, the following protocols must be executed as self-validating systems containing strict internal quality controls.

Protocol 1: Automated Patch-Clamp Electrophysiology (hERG Liability)

Causality: hERG blockers frequently exhibit state-dependent binding, trapping the channel during the transition between open and inactivated states[3]. We utilize a specific voltage step protocol at physiological temperature (37°C) to accurately capture this dynamic, as room-temperature assays underestimate drug trapping.

  • Cell Preparation: Harvest CHO cells stably expressing KCNH2.

    • Validation Check: Monitor seal resistance automatically. Only wells achieving a gigaseal (>1 GΩ) are accepted to ensure leak currents do not mask small tail currents.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (driving inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the fragment at concentrations ranging from 0.1 µM to 100 µM (0.1% DMSO final).

    • Validation Check: A 0.1% DMSO vehicle control must show <5% current rundown over a 10-minute recording window.

  • Reference Control: Apply 500 nM E-4031 (a known hERG inhibitor).

    • Validation Check: E-4031 must produce >90% inhibition of the tail current. Failure indicates compromised channel expression, and the plate is discarded.

Protocol 2: Fluorescence Polarization (FP) Zinc-Binding Assay (CA Off-Target)

Causality: Relying on enzymatic turnover assays for Carbonic Anhydrase can yield false positives due to fragment aggregation or non-specific interference. FP directly measures the thermodynamic displacement of a fluorescent tracer at the zinc pocket, providing a true binding affinity[4].

  • Tracer Equilibration: Combine 50 nM recombinant human CA II with 20 nM Dansylamide (fluorescent tracer) in HEPES buffer (pH 7.4).

  • Fragment Incubation: Add serial dilutions of the test fragment (0.1 µM to 500 µM). Incubate for 60 minutes at room temperature.

    • Causality: Sulfonamide coordination to the zinc ion is kinetically slow; 60 minutes ensures the system reaches thermodynamic equilibrium.

  • Measurement: Read on a microplate reader equipped with polarization filters (Ex 340 nm / Em 540 nm).

    • Validation Check: Include Acetazolamide as a positive control (expected IC50 ~10 nM). Calculate the Z'-factor for the plate; the assay is only valid if Z' > 0.6.

Mechanistic Workflow Visualization

The following diagram illustrates the logical triage workflow for profiling piperidine-sulfonamide fragments, mapping specific structural motifs to their corresponding liabilities and the assays required to validate them.

G Fragment N-(piperidin-3-ylmethyl) propane-2-sulfonamide hERG hERG (KCNH2) Target: Y652 / F656 Fragment->hERG Basic Amine CA Carbonic Anhydrase Target: Zn2+ Pocket Fragment->CA Sulfonamide Metabolism Oxidative Metabolism Target: Covalent Binding Fragment->Metabolism Piperidine Ring PatchClamp Automated Patch-Clamp hERG->PatchClamp FPAssay FP Zinc-Binding Assay CA->FPAssay MassSpec LC-MS/MS Trapping Assay Metabolism->MassSpec Result Optimized Triage: Low Liability Profile PatchClamp->Result FPAssay->Result MassSpec->Result

Fig 1. Off-target liability workflow and structural triage for piperidine-sulfonamide fragments.

Conclusion

N-(piperidin-3-ylmethyl)propane-2-sulfonamide represents a highly optimized starting point for medicinal chemistry campaigns. By leveraging the steric bulk of the isopropyl group and the conformational flexibility of the 3-ylmethyl linker, this fragment successfully evades the classic Carbonic Anhydrase and hERG liabilities that plague simpler piperidine-sulfonamides. When integrated into a rigorous, self-validating screening cascade, it offers a robust scaffold for developing safe, selective therapeutics.

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Safety & Regulatory Compliance

Safety

N-(piperidin-3-ylmethyl)propane-2-sulfonamide proper disposal procedures

Operational Guide: Safe Handling and Disposal of N-(piperidin-3-ylmethyl)propane-2-sulfonamide As a Senior Application Scientist, I recognize that managing complex synthetic intermediates requires more than just followin...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of N-(piperidin-3-ylmethyl)propane-2-sulfonamide

As a Senior Application Scientist, I recognize that managing complex synthetic intermediates requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's behavior. N-(piperidin-3-ylmethyl)propane-2-sulfonamide is a highly valuable bifunctional building block in drug discovery, featuring both a secondary amine (piperidine ring) and a sulfonamide moiety.

However, these exact structural features dictate strict, non-negotiable disposal and handling protocols. This guide provides the causality behind our safety procedures, ensuring your laboratory operations remain compliant, safe, and environmentally responsible.

Mechanistic Causality in Hazard Management

To design a fail-safe disposal protocol, we must first understand the dual-threat nature of this molecule's functional groups:

  • The Piperidine Moiety (Chemical Reactivity): The piperidine ring is a secondary amine, making the compound inherently basic and nucleophilic. In concentrated solutions, it can be corrosive to skin and mucous membranes. Crucially, it is highly incompatible with strong oxidizers. Using standard laboratory bleach (sodium hypochlorite) to clean up spills of this compound is dangerous, as secondary amines react with hypochlorite to form toxic, volatile, and potentially explosive N-chloroamines[1]. Furthermore, thermal decomposition of the piperidine ring releases irritating nitrogen oxides (NOx)[1].

  • The Sulfonamide Moiety (Environmental Toxicity): Sulfonamide derivatives pose a severe, sustained ecological risk if discharged into municipal drains. Standard wastewater treatment plants (WWTPs) and activated sludge processes fail to completely eradicate sulfonamides[2]. Instead, bacteria in the sludge biotransform sulfonamides into pterin-conjugates[3]. These conjugates retain antimicrobial activity and actively promote the proliferation of sulfonamide resistance genes (such as sul1) in aquatic environments[2][3]. Therefore, zero-discharge to the sewer system is both scientifically and legally mandated[4].

Quantitative Safety & Logistical Data

The following table summarizes the critical operational parameters for handling and containerizing this compound.

ParameterSpecification / GuidelineCausality / Rationale
Primary Hazard Class Irritant / Environmental HazardPiperidine ring causes local irritation; sulfonamide poses severe aquatic toxicity and AMR risks[1][3].
EPA Waste Classification Subpart P / D002 (if pH ≥ 12.5)Regulated as hazardous pharmaceutical waste; basicity triggers corrosivity codes at high concentrations[5].
Incompatible Materials Strong oxidizers, strong acids, bleachForms N-chloroamines or undergoes violent exothermic acid-base neutralization reactions[1].
Recommended Container High-Density Polyethylene (HDPE)HDPE is highly resistant to basic amines, preventing the leaching or corrosion often seen in metal drums.
Destruction Method High-Temperature IncinerationComplete thermal destruction prevents environmental biotransformation into active pterin-conjugates[3].

Waste Segregation and Disposal Workflow

Proper segregation prevents dangerous cross-reactions and reduces disposal costs. Follow the decision matrix below for all waste generated involving this compound.

WasteWorkflow Start Waste Generation: N-(piperidin-3-ylmethyl) propane-2-sulfonamide Type Waste State? Start->Type Solid Solid Waste (Powder, PPE, Consumables) Type->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Type->Liquid Liquid SolidBin Solid Hazardous Waste Stream Solid->SolidBin SolventCheck Contains Halogenated Solvents? Liquid->SolventCheck Halogenated Halogenated Organic Waste Stream SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream SolventCheck->NonHalogenated No Incineration High-Temperature Incineration (EPA Compliant) Halogenated->Incineration NonHalogenated->Incineration SolidBin->Incineration

Caption: Disposal decision workflow for N-(piperidin-3-ylmethyl)propane-2-sulfonamide waste streams.

Step-by-Step Disposal Protocol

To guarantee safety, every protocol must be a self-validating system . Do not assume a vessel is clean; prove it through chemical validation.

Phase 1: Segregation and Containerization

  • Isolate Waste: Collect all solid waste (weigh boats, spatulas, contaminated gloves) and place them into a dedicated, clearly labeled HDPE solid hazardous waste bin.

  • Liquid Mother Liquors: Transfer reaction mixtures or stock solutions into the appropriate liquid waste carboy (segregating halogenated from non-halogenated solvents).

  • Validation Check: Visually inspect the liquid waste carboy for phase separation or gas evolution. If gas is evolving, leave the cap loosely vented in a fume hood until the reaction subsides before sealing.

Phase 2: Rinsing and Decontamination (Self-Validating)

  • Triple Rinse: Triple-rinse any glassware that contained the compound using a compatible solvent (e.g., methanol or ethanol). Collect all rinsate in the liquid hazardous waste container.

  • Aqueous Wash: Wash the glassware with a mild detergent and water.

  • System Validation: To ensure the protocol is self-validating, test the final aqueous rinsate with universal pH indicator paper. A return to a neutral pH (6.5–7.5) chemically confirms the complete removal of the basic piperidine residue. Only after this validation can the glassware be returned to general circulation.

Spill Response & Operational Recovery

In the event of an accidental release, immediate and chemically logical action is required.

  • Isolation: Evacuate personnel from the immediate area and don appropriate PPE (nitrile gloves, chemical safety goggles, and a lab coat). Ensure the fume hood sash is lowered if the spill is contained within it.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (such as diatomaceous earth or sand)[1]. Do not use sawdust, as the basic nature of the amine mixed with organic solvents can create a fire hazard.

  • Neutralization (Powder/Residue): If dealing with a concentrated spill, neutralize the basic piperidine residue using a weak acid solution (e.g., 5% citric acid). Never use strong acids (like HCl or H2SO4), as the rapid protonation of the amine will cause a violent exothermic reaction.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into an HDPE hazardous waste bag[1].

  • Surface Decontamination: Wash the surface with water and a mild detergent. Do not use bleach. Validate the decontamination by swabbing the surface with a wet pH strip to ensure no basic residue remains.

Regulatory Compliance & Logistics

Under the EPA's Resource Conservation and Recovery Act (RCRA), pharmaceutical and research chemical wastes must be managed meticulously. The EPA's Subpart P regulations strictly prohibit the sewering of hazardous pharmaceutical wastes[4]. Depending on the concentration and solvent matrix, liquid waste streams containing this compound may trigger the EPA Waste Code D002 (Corrosivity) if the pH of the aqueous waste stream meets or exceeds 12.5[5].

All collected waste must be handed over to a certified hazardous waste disposal contractor for high-temperature incineration . Incineration is the only approved destruction method, as it thermally cleaves the sulfonamide core into simple gases (CO2, H2O, NOx, SOx) which are subsequently managed by the facility's scrubbers, completely eliminating the risk of environmental antibiotic resistance proliferation[3].

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-(piperidin-3-ylmethyl)propane-2-sulfonamide

In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides an in-depth operational plan for the safe handling and disposal of N-(piperidin-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides an in-depth operational plan for the safe handling and disposal of N-(piperidin-3-ylmethyl)propane-2-sulfonamide, a novel compound with significant research interest. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to manage this chemical responsibly, ensuring both personal safety and experimental integrity.

While a specific Safety Data Sheet (SDS) for N-(piperidin-3-ylmethyl)propane-2-sulfonamide is not publicly available, a thorough hazard assessment can be conducted by examining its structural components: a piperidine ring and a sulfonamide group. This analysis, combined with data from the closely related compound N-(piperidin-3-yl)methanesulfonamide, forms the basis for the following safety protocols.[1]

Hazard Analysis: A Tale of Two Moieties

N-(piperidin-3-ylmethyl)propane-2-sulfonamide's potential hazards stem from its constituent functional groups. The piperidine moiety, a saturated heterocycle, is known to be a skin and respiratory tract irritant.[2][3][4][5][6] Piperidine itself is a flammable liquid and can cause burns.[3][4][5][6] The sulfonamide group, while generally less reactive, can pose environmental hazards and may have biological activity that warrants careful handling.[7][8]

The safety data for N-(piperidin-3-yl)methanesulfonamide indicates that it is classified with the following hazards:

  • Acute toxicity (oral, dermal, inhalation)[1]

  • Skin irritation[1]

  • Serious eye irritation[1]

  • Specific target organ toxicity — single exposure[1]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure to N-(piperidin-3-ylmethyl)propane-2-sulfonamide. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Running reactions and work-up Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Chromatography Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Handling of solid compound Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatIf outside a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter is recommended.
Spill clean-up Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or suitNIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter

The Rationale Behind the Choices:

  • Eye Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles.[1][2] A face shield provides an additional layer of protection during procedures with a higher risk of splashing.

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a wide range of chemicals.[9] It is crucial to change gloves frequently and immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is sufficient for most operations to protect against minor spills. For larger scale work or spill clean-up, a chemical-resistant apron provides enhanced protection.

  • Respiratory Protection: Due to the potential for acute toxicity upon inhalation, all work with this compound should be performed in a well-ventilated area, preferably a certified chemical fume hood.[10][11] This is the most effective engineering control to minimize inhalation exposure.

Operational Plan: From Receipt to Disposal

A systematic approach to handling N-(piperidin-3-ylmethyl)propane-2-sulfonamide is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] Keep the container tightly sealed.

Handling and Use

The following workflow diagram illustrates the key decision points and safety measures to be taken when working with N-(piperidin-3-ylmethyl)propane-2-sulfonamide.

Caption: A workflow for the safe handling of N-(piperidin-3-ylmethyl)propane-2-sulfonamide.

Step-by-Step Handling Protocol:
  • Preparation: Before starting any work, review this guide and any available safety information for similar compounds.[11][13] Ensure that all necessary PPE is readily available and in good condition.

  • Engineering Controls: Always handle N-(piperidin-3-ylmethyl)propane-2-sulfonamide in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Weighing: When weighing the solid compound, do so in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Solution Preparation: Add the solid to the solvent slowly and stir to dissolve. Avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure that the reaction setup is secure.

  • Post-Reaction: After the reaction is complete, quench any reactive reagents safely before proceeding with the work-up.

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.[14]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with N-(piperidin-3-ylmethyl)propane-2-sulfonamide, including gloves, weighing boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.[14]

  • Liquid Waste: Collect all liquid waste containing the compound, including reaction mixtures and chromatography fractions, in a separate, compatible, and clearly labeled hazardous waste container.[14] Do not mix with other waste streams.[14]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.[10]

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

Never dispose of N-(piperidin-3-ylmethyl)propane-2-sulfonamide or its waste down the drain or in the regular trash.[14]

Emergency Procedures: Planning for the Unexpected

In the event of an emergency, a swift and informed response is crucial.

Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent materials.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE for spill clean-up as outlined in the table above.

  • Clean-up: Absorb the spill with an inert material such as vermiculite or sand.[10] Place the absorbed material in a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[15][16] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely work with N-(piperidin-3-ylmethyl)propane-2-sulfonamide, fostering a culture of safety and scientific excellence.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Chemical Safety in Research and Teaching. New Mexico State University.
  • Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. Benchchem.
  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Guidelines for Working with Particularly Hazardous Substances. Cornell EHS.
  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • N-(piperidin-3-yl)methanesulfonamide — Chemical Substance Information. NextSDS.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 3-Methylpiperidine Safety Data Sheet. Jubilant Ingrevia Limited.
  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Alfa Aesar.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • PIPERIDINE AR. Loba Chemie.
  • Safety Data Sheet: 3-Hydroxy-N-methylpiperidine. Chemos GmbH&Co.KG.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
  • Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Green Chemistry (RSC Publishing).
  • PIPERIDINE. CAMEO Chemicals - NOAA.
  • SAFETY DATA SHEET. (2025, November 14). Tokyo Chemical Industry.
  • Material Safety Data Sheet - n-Methylpiperidine, 99%. (2005, October 3). Cole-Parmer.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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